Fmoc-D-Phe-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86123-10-6 | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the role of Fmoc-D-Phe-OH in solid-phase peptide synthesis?
Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis: A Technical Guide
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the systematic, stepwise assembly of amino acids into complex peptide chains. This technology is fundamental to drug discovery, biomedical research, and materials science. Within the vast repertoire of reagents used in SPPS, this compound (N-α-9-fluorenylmethoxycarbonyl-D-phenylalanine) stands out as a critical building block. Its unique structure, combining a base-labile protecting group with a non-natural D-enantiomer of phenylalanine, provides a powerful tool for designing peptides with enhanced therapeutic properties.
This technical guide offers an in-depth exploration of the role of this compound in SPPS. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and a clear visualization of the underlying chemical and biological principles.
Core Principles: The Strategic Advantage of this compound
The utility of this compound in peptide synthesis stems from two key features: the N-terminal Fmoc protecting group and the D-configuration of the phenylalanine residue.
The Fmoc Protecting Group: A Foundation of Mild Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function of the amino acid.[1][2] Its primary role is to prevent unwanted polymerization during the coupling step. The key advantage of the Fmoc strategy lies in its mild deprotection conditions.[3][]
-
Base-Labile Cleavage: The Fmoc group is stable under various reaction conditions but is selectively and rapidly cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][5]
-
Orthogonality: This base-lability is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu).[5] This allows for the selective removal of the N-terminal Fmoc group at each cycle without disturbing the side-chain protections, which are only removed at the final cleavage step.
-
Reduced Side Reactions: Compared to the harsher acidic conditions required for the alternative Boc (tert-butoxycarbonyl) strategy, the mild basic deprotection of Fmoc minimizes side reactions, preserving the integrity of sensitive peptide sequences.[2][]
The D-Phenylalanine Configuration: Enhancing In Vivo Performance
The incorporation of D-amino acids, the non-natural mirror images of the common L-amino acids, is a powerful strategy for overcoming the inherent limitations of natural peptides as therapeutic agents.[6]
-
Enhanced Proteolytic Stability: The primary advantage of using D-amino acids is the dramatic increase in resistance to enzymatic degradation.[6][7][8] Endogenous proteases are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids; they are sterically unable to process peptides containing D-residues.[6][8] This resistance leads to a significantly longer circulating half-life in biological systems.[6][7]
-
Improved Bioavailability and Efficacy: Increased stability often translates to better absorption, sustained therapeutic effects, and improved bioavailability.[6][7][9] Phenylalanine, with its nonpolar and bulky side chain, is a key pharmacophore for establishing favorable hydrophobic interactions with biological targets like protease active sites.[10]
-
Modulation of Structure and Activity: Introducing a D-amino acid can alter the peptide's secondary structure, such as inducing or disrupting β-turns and helices.[6][11] This conformational change can be crucial for optimizing receptor binding affinity and can lead to unique biological activities not observed with the all-L-peptide counterpart.[7][8]
-
Reduced Immunogenicity: Peptides containing D-amino acids may exhibit lower immunogenicity, as they are less prone to proteolytic processing and presentation by antigen-presenting cells.[6]
This compound in the SPPS Workflow
This compound is incorporated into a growing peptide chain through a well-defined cyclical process. Each cycle extends the peptide by one amino acid and consists of three main stages: deprotection, activation/coupling, and washing.
Figure 1: A diagram illustrating the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the incorporation of an Fmoc-protected amino acid like this compound.
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound, which is essential for experimental planning and execution.
| Parameter | Value | Reference |
| CAS Number | 86123-10-6 | [9][12] |
| Molecular Formula | C₂₄H₂₁NO₄ | [9][12] |
| Molecular Weight | 387.4 g/mol | [1][9] |
| Purity (Typical) | ≥ 99% | [9] |
| Typical Coupling Time | 1 - 4 hours | [2][13] |
| Fmoc Deprotection Time | 5 - 20 minutes | [1][14] |
Experimental Protocol: A Single Coupling Cycle with this compound
This section provides a generalized, detailed methodology for the manual incorporation of a single this compound residue onto a resin-bound peptide chain.
Materials and Reagents:
-
Resin: Rink Amide or Wang resin with the N-terminally deprotected peptide sequence.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acid: this compound (3-5 equivalents relative to resin loading).
-
Coupling Reagent: HBTU, HATU, or HCTU (3-5 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Reaction Vessel: Solid-phase synthesis vessel with a frit.
Methodology:
-
Resin Preparation:
-
If starting a new synthesis, swell the chosen resin in DMF for at least 1 hour in the reaction vessel.[13]
-
For an ongoing synthesis, ensure the resin from the previous cycle is thoroughly washed with DMF.
-
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).[13]
-
-
Amino Acid Activation:
-
In a separate glass vial, dissolve this compound (e.g., 4 equivalents) and the coupling reagent (e.g., HCTU, 4 equivalents) in a minimal amount of DMF.[13]
-
Add the base (e.g., DIPEA or collidine, 8 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes. The solution may change color (e.g., to yellow).[15]
-
-
Coupling Reaction:
-
Post-Coupling Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly to remove any unreacted amino acid and coupling byproducts. Use the same wash cycle as in Step 3 (DMF, DCM, DMF).
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative test, such as the Kaiser ninhydrin (B49086) test, on a small sample of beads.[15] A negative result (beads remain colorless or yellow) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
The resin is now ready for the deprotection of the newly added this compound and the subsequent coupling of the next amino acid in the sequence.
Applications in Drug Development and Research
The use of this compound is not merely a synthetic convenience; it is a strategic choice for developing peptides with therapeutic potential. Peptides containing D-phenylalanine are instrumental in creating custom molecules for drug development, probing biological mechanisms, and designing new biomaterials.[3]
-
Therapeutic Peptides: D-Phe is incorporated into peptide-based drug candidates for oncology, metabolic disorders, and infectious diseases to enhance their stability and efficacy.[3][9]
-
Protease Inhibitors: The hydrophobic D-Phe side chain is a valuable pharmacophore in designing inhibitors for enzymes like HIV protease and renin, where it can make crucial hydrophobic contacts within the active site.[10]
-
Biomaterials: The hydrophobic and structural characteristics of D-Phe make it suitable for designing self-assembling nanostructures and hydrogels, which can be used for drug delivery and tissue engineering.[9][16]
The logical pathway below illustrates how a D-Phe-containing peptide therapeutic leverages its enhanced stability to achieve a therapeutic effect.
Figure 2: Conceptual pathway showing how the stability of a D-Phe peptide contributes to its therapeutic action.
Conclusion
This compound is a highly specialized and indispensable building block in modern solid-phase peptide synthesis. Its role is twofold: the Fmoc group facilitates a mild, efficient, and controlled stepwise elongation of the peptide chain, while the D-phenylalanine residue imparts crucial metabolic stability and modulates biological activity. This combination allows researchers and drug developers to overcome the inherent pharmacokinetic weaknesses of natural peptides, paving the way for a new generation of more potent, stable, and effective peptide-based therapeutics and advanced biomaterials. The strategic application of this compound is, therefore, central to unlocking the full potential of peptides in medicine and science.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. chemimpex.com [chemimpex.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. jpt.com [jpt.com]
An In-depth Technical Guide to N-Fmoc-D-phenylalanine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-D-phenylalanine (N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine) is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1][2] Its primary role is as a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins.[1][3] The strategic placement of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-phenylalanine allows for controlled, stepwise elongation of peptide chains under mild conditions.[2][4][5] This guide provides a comprehensive overview of the physical and chemical properties of N-Fmoc-D-phenylalanine, detailed experimental protocols, and its applications in research and development.
Core Physical and Chemical Properties
The intrinsic properties of N-Fmoc-D-phenylalanine are critical for its handling, storage, and application in synthesis. These characteristics ensure its stability and reactivity in the controlled environment of peptide synthesis.
Identification and Nomenclature
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid[] |
| Synonyms | Fmoc-D-Phe-OH, N-alpha-Fmoc-D-phenylalanine[1][] |
| CAS Number | 86123-10-6[1][][7] |
| Molecular Formula | C₂₄H₂₁NO₄[1][][7] |
| Molecular Weight | 387.43 g/mol [8][9][10] |
| Appearance | White to off-white powder or crystalline powder[1][][11] |
Physicochemical Data
| Property | Value |
| Melting Point | 180 - 195 °C[1][] |
| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][11] Insoluble in water.[5] |
| Optical Rotation | [α]²⁰D = +37 ±2.5° (c=1 in DMF)[1] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³[][11] |
| Boiling Point (Predicted) | 620.1 ± 50.0 °C[][11] |
| Purity | Typically ≥98.0% to ≥99.5% (determined by HPLC)[1][8][10] |
| Storage Conditions | 2-8°C, in a dry and well-sealed container, protected from light.[1][][8][10][12] |
Key Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and application of N-Fmoc-D-phenylalanine.
Synthesis of N-Fmoc-D-phenylalanine
The standard procedure for synthesizing N-Fmoc-D-phenylalanine involves the reaction of D-phenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2]
Methodology:
-
Dissolution: Dissolve D-phenylalanine in a suitable aqueous basic solution, such as 10% sodium carbonate, at a controlled temperature (typically 0-5°C) to form the corresponding carboxylate salt.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the D-phenylalanine solution while maintaining the pH between 8.5 and 9.5 with the continuous addition of the base.
-
Reaction: Allow the mixture to stir vigorously for several hours at room temperature to ensure the complete reaction.
-
Work-up: After the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the N-Fmoc-D-phenylalanine product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Caption: Synthesis workflow for N-Fmoc-D-phenylalanine.
Purification by Recrystallization
High purity of N-Fmoc-D-phenylalanine is crucial for successful peptide synthesis.[5] Recrystallization is a common method for purification.
Methodology using Ethanol (B145695)/Water System:
-
Dissolution: Dissolve the crude N-Fmoc-D-phenylalanine product in a minimal amount of hot ethanol (e.g., at 60-80°C).[13]
-
Crystallization: Slowly add water to the hot solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature and then place it in a cold bath (e.g., 12-16°C) to promote complete crystallization.[13]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a cold ethanol/water mixture, and dry them under vacuum to obtain the purified product.[13]
Methodology using Toluene (B28343):
-
Slurry: Create a slurry of the crude Fmoc-amino acid in toluene (e.g., 100g in 600ml).[14]
-
Heating: Heat the mixture to 50°C and stir for approximately one hour.[14]
-
Cooling and Stirring: Cool the mixture down to 30±5°C and continue stirring for about two hours.[14]
-
Filtration and Drying: Filter the solid, wash with fresh toluene, and dry under vacuum at 50°C.[14]
Application in Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-D-phenylalanine is a cornerstone of Fmoc-based SPPS.[4] The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[3]
Caption: Iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.
1. Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. The deprotection occurs via a base-catalyzed β-elimination mechanism.
Caption: Mechanism of Fmoc group deprotection by piperidine.
2. Activation and Coupling: The incoming N-Fmoc-D-phenylalanine is activated to facilitate the formation of a peptide bond. This is done by reacting it with a coupling reagent (e.g., HBTU, HATU, DIC) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin, where it couples with the newly freed N-terminus of the peptide chain.
3. Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring the purity of the final peptide.[3]
This cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).[15]
Applications in Research and Drug Development
The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.[1] This makes N-Fmoc-D-phenylalanine a valuable reagent in:
-
Drug Development: Designing peptide-based drugs with improved stability and bioavailability for applications in oncology, metabolic disorders, and infectious diseases.[1][4]
-
Biotechnology: Creating peptide libraries for high-throughput screening of potential drug candidates.[1]
-
Materials Science: Synthesizing novel biomaterials and drug delivery systems, including self-assembling nanostructures and hydrogels.[1][16]
-
Neuroscience Research: Studying neurotransmitter pathways and the role of specific peptides in brain function.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]
- 9. 86123-10-6|this compound|BLD Pharm [bldpharm.com]
- 10. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]
- 11. Fmoc-D-phenylalanine | 86123-10-6 [chemicalbook.com]
- 12. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]
- 13. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 14. ajpamc.com [ajpamc.com]
- 15. glycopep.com [glycopep.com]
- 16. chemimpex.com [chemimpex.com]
Fmoc-D-Phe-OH: A Comprehensive Technical Guide for Researchers
Introduction: N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). As a derivative of the D-enantiomer of phenylalanine, its N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection allows for controlled, stepwise elongation of peptide chains under mild basic conditions, a cornerstone of Fmoc-based peptide synthesis strategies.[1][2] The incorporation of D-amino acids like D-phenylalanine is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential and in vivo half-life.[1] This guide provides an in-depth overview of the molecular characteristics, applications, and experimental utilization of this compound for professionals in research and drug development.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value | References |
| Molecular Weight | 387.4 g/mol | [3][4] |
| Molecular Formula | C₂₄H₂₁NO₄ | [3][4][5] |
| CAS Number | 86123-10-6 | [3][4] |
| Appearance | White to off-white powder | [3][6] |
| Melting Point | 180 - 195 °C | [3] |
| Purity | ≥ 98.0% | [7] |
| Optical Rotation | [α]²⁰/D = +37 ± 2.5° (c=1 in DMF) | [3] |
| Solubility | Soluble in DMF and DMSO | [6][8] |
| Storage Conditions | 2-8°C | [7][8] |
Molecular Structure and the Role of the Fmoc Group
This compound's structure is central to its function. It consists of the D-phenylalanine chiral center attached to a bulky, hydrophobic Fmoc protecting group.
Structure of this compound: (A 2D chemical structure diagram would be placed here in a formal whitepaper)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the defining feature for its application in SPPS. Key characteristics of the Fmoc group include:
-
Base Lability: It is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), through a β-elimination mechanism.[1] This deprotection step is rapid and efficient.
-
Acid Stability: The Fmoc group is stable under the acidic conditions used to cleave final peptides from many common resins and to remove acid-labile side-chain protecting groups.[1] This orthogonality is fundamental to the Fmoc-SPPS strategy, allowing for selective deprotection and chain elongation without compromising side-chain protection.[1]
Applications in Research and Drug Development
This compound is an indispensable reagent in various advanced research areas:
-
Peptide-Based Therapeutics: It is a critical component in the synthesis of peptide drugs. The inclusion of D-phenylalanine can confer resistance to proteolysis, leading to drugs with enhanced stability and bioavailability.[1][3] These therapeutics are explored for applications in oncology, metabolic disorders, and neuroscience.[2][3]
-
Drug Delivery Systems: The hydrophobic nature of the molecule makes it suitable for designing self-assembling nanostructures and hydrogels.[3][9] These biomaterials can serve as scaffolds for tissue engineering or as vehicles for targeted drug delivery.[3][9][10]
-
Peptide Libraries: Researchers utilize this compound in the creation of diverse peptide libraries for high-throughput screening of potential drug candidates and for probing biological mechanisms.[3]
Experimental Protocol: this compound Coupling in Solid-Phase Peptide Synthesis
This protocol outlines a standard manual procedure for coupling this compound to a growing peptide chain on a solid support (resin).
Materials:
-
Resin with a free amine group (e.g., Rink Amide resin after initial Fmoc deprotection)
-
This compound
-
Coupling Activator: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Reaction Vessel for SPPS
Procedure:
-
Resin Preparation:
-
Begin with the peptide-resin which has a free N-terminal amine. If starting from an Fmoc-protected resin, perform a deprotection step first.
-
Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[11]
-
-
Fmoc Deprotection (if applicable):
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin's substitution level) and a near-equimolar amount of the coupling activator (e.g., HATU) in DMF.
-
Add the base (e.g., DIEA, 2 equivalents for every 1 equivalent of amino acid) to the solution.[11]
-
Allow the activation to proceed for a few minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the final wash solvent from the deprotected resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.[11][13] The reaction time can be monitored for completeness using a colorimetric test like the Kaiser test, which detects free primary amines.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the peptide-resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target sequence.
Visualization of the SPPS Workflow
The following diagram illustrates a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis, the core process in which this compound is utilized.
Caption: Workflow of a single coupling cycle in Fmoc-SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 9. jpt.com [jpt.com]
- 10. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption stems from its unique combination of stability under acidic conditions and lability to mild basic conditions, which forms the basis of an orthogonal protection strategy.[1][3][4] This allows for the sequential addition of amino acids to a growing peptide chain with high fidelity and minimal side reactions, enabling the synthesis of complex and modified peptides for research, diagnostics, and therapeutic development.[1][5]
Core Principles of Fmoc Chemistry
The Fmoc group temporarily blocks the α-amino group of an amino acid, preventing it from participating in unwanted reactions during peptide bond formation.[1][6] Its fluorenyl ring system is the key to its base-lability.[1][7]
Structure and Properties
The Fmoc group consists of a planar fluorene (B118485) ring system attached to a methoxycarbonyl moiety.[1][7] This structure confers several key properties:
-
Base Lability: The proton on the 9-position of the fluorene ring is acidic and can be readily abstracted by a weak base, initiating the deprotection mechanism.[8][9]
-
Acid Stability: The Fmoc group is stable to the acidic conditions used for the cleavage of many side-chain protecting groups and for the final cleavage of the peptide from the resin support.[3][10]
-
UV Absorbance: The fluorene moiety exhibits strong UV absorbance, which can be used to monitor the completion of coupling and deprotection reactions in automated synthesizers.[3][11]
Mechanism of Protection and Deprotection
Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][8] Fmoc-OSu is often preferred due to its greater stability and cleaner reaction profile, leading to higher purity of the Fmoc-protected amino acid.[12][]
Deprotection: The removal of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine (B6355638).[2][14] The mechanism proceeds via a β-elimination reaction.[10][15]
First, the base abstracts the acidic proton from the C9 position of the fluorene ring. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide. The liberated DBF is a reactive electrophile and is scavenged by the excess amine base to form a stable adduct, preventing its reaction with the newly deprotected amine.[9][15]
Advantages of the Fmoc Protecting Group in SPPS
The use of Fmoc chemistry in SPPS offers several significant advantages over the older Boc (tert-butyloxycarbonyl) strategy:[3][8]
-
Milder Deprotection Conditions: Fmoc removal is achieved with a weak base, typically 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2][6] This contrasts with the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can lead to the degradation of sensitive peptide sequences and side-chain protecting groups.[3][]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) and the resin linker.[1][4] This allows for the selective removal of the Nα-Fmoc group at each cycle without affecting other protecting groups, which are removed simultaneously at the end of the synthesis with strong acid.[1]
-
Compatibility with Modified Peptides: The mild conditions of Fmoc chemistry are compatible with the synthesis of peptides containing post-translational modifications such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[3][5]
-
Automation and Monitoring: The strong UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of the deprotection step, facilitating the automation of SPPS.[3][11]
-
Safety and Cost-Effectiveness: The avoidance of highly corrosive reagents like liquid hydrogen fluoride (B91410) (HF), which was used in Boc chemistry, makes the Fmoc strategy safer and requires less specialized equipment.[3] Furthermore, the widespread use of Fmoc-protected amino acids has made them readily available and cost-effective.[3][5]
Experimental Protocols
Nα-Fmoc Protection of an Amino Acid (General Procedure)
This protocol describes the general method for the protection of the α-amino group of an amino acid using Fmoc-OSu.
Materials:
-
Amino acid
-
Fmoc-OSu (1.05 equivalents)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate or sodium carbonate in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the Fmoc-protected amino acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry
This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
Peptide-resin
-
Coupling reagent (e.g., HBTU, HATU, DIC) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
-
Methanol or Isopropanol (B130326)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. A second treatment may be necessary for complete removal.
-
Washing: Wash the resin thoroughly with DMF, followed by isopropanol and then DCM to remove the piperidine and the DBF-piperidine adduct.
-
Amino Acid Activation and Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this activated mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin and Side-Chain Deprotection
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cationic species generated during deprotection.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The efficiency of Fmoc deprotection and the occurrence of side reactions are influenced by the choice of base, its concentration, and the reaction time.
Table 1: Half-lives (t₁/₂) for Fmoc-Val-OH Deprotection with Various Amine Bases in DMF
| Base | Concentration | Half-life (seconds) |
| Piperidine | 20% | ~6[2] |
| Piperazine | 5% | Slower than piperidine[2] |
| Morpholine | 10% | Slower than piperidine[8] |
| Diethylamine | 10% | Significantly slower than piperidine |
| Triethylamine | 10% | Very slow[14] |
Table 2: Kinetics of Fmoc Removal from Fmoc-Val-OH with Piperidine in DMF [17][18]
| Piperidine Concentration (v/v) | Time (min) | Fmoc Removal (%) |
| 1% | 1 | 33.4 |
| 1% | 3 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | 3 | >99 |
Table 3: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies
| Side Reaction | Description | Susceptible Sequences | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues to a succinimide (B58015) derivative, leading to α- to β-peptide bond isomerization and racemization.[5][19] | -Asp-Gly-, -Asp-Asn-, -Asp-Ser-[5] | Use of bulky side-chain protecting groups for Asp (e.g., OMpe, O-1-adamantyl).[5] Addition of HOBt to the deprotection solution.[19] Use of backbone protecting groups like Hmb on the preceding residue.[19] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[10][19] | Dipeptides with Proline or Glycine at the C-terminus.[19] | Use of 2-chlorotrityl chloride resin.[19] Introduction of the third amino acid before removing the Fmoc group of the second. |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine residue.[5] | C-terminal Cysteine. | Use of sterically hindered resins. Careful selection of coupling reagents. |
| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to dehydroalanine (B155165) formed from β-elimination of protected Cys.[19] | Peptides with C-terminal Cysteine. | Use of sterically bulky trityl protecting group for Cys.[19] |
Conclusion
The Fmoc protecting group has revolutionized peptide synthesis, enabling the routine and automated production of complex peptides that were previously inaccessible. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and compatibility with a wide range of chemistries have made it the preferred choice for both academic research and industrial-scale peptide manufacturing. A thorough understanding of the principles of Fmoc chemistry, including its advantages, limitations, and associated side reactions, is crucial for any scientist or professional involved in the design, synthesis, and development of peptide-based molecules. By employing optimized protocols and mitigation strategies for potential side reactions, the full potential of Fmoc-SPPS can be harnessed to advance the frontiers of science and medicine.
References
- 1. chempep.com [chempep.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. redalyc.org [redalyc.org]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Chiral Stability of Fmoc-D-phenylalanine During Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of stereochemical integrity is a critical parameter in the synthesis of peptides intended for therapeutic use. Racemization, the conversion of a chiral amino acid to its enantiomer, can lead to the formation of diastereomeric impurities that are difficult to separate and may have altered pharmacological or toxicological properties. This technical guide provides an in-depth analysis of the chiral stability of Nα-Fmoc-D-phenylalanine (Fmoc-D-Phe) during solid-phase peptide synthesis (SPPS). It explores the mechanisms of racemization, key factors influencing its occurrence, and strategies to mitigate this undesirable side reaction. Detailed experimental protocols for assessing chiral purity and quantitative data from related studies are presented to equip researchers with the knowledge to ensure the stereochemical fidelity of their synthetic peptides.
Introduction: The Imperative of Chiral Purity in Peptide Therapeutics
The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence and stereochemistry of its constituent amino acids. The incorporation of D-amino acids, such as D-phenylalanine, is a common strategy to enhance peptide stability against enzymatic degradation and to modulate receptor binding affinity. However, the very nature of chemical peptide synthesis exposes amino acid residues to conditions that can compromise their chiral integrity.
Epimerization, the change in configuration at a single stereocenter, of an amino acid residue during synthesis leads to the formation of a diastereomeric peptide. These diastereomers can exhibit reduced potency, altered receptor selectivity, or even immunogenicity. Furthermore, their structural similarity to the target peptide often makes purification challenging and costly. Therefore, a thorough understanding and control of the factors contributing to racemization are paramount for the successful development of peptide-based therapeutics. This guide focuses specifically on the chiral stability of Fmoc-D-phenylalanine, a commonly used building block in Fmoc-based SPPS.
Mechanisms of Racemization in Fmoc-SPPS
The primary mechanism of racemization for Nα-protected amino acids during peptide synthesis involves the formation of a planar intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information. Two main pathways are recognized:
-
Oxazolone (B7731731) Formation: The most prevalent mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone intermediate. Activation of the carboxylic acid of the Nα-protected amino acid can lead to an intramolecular cyclization. The α-proton of the resulting oxazolone is highly acidic and can be readily abstracted by a base. Subsequent non-stereoselective reprotonation of the planar enolate intermediate results in a mixture of L- and D-isomers.[1] The urethane-based Fmoc protecting group generally suppresses oxazolone formation compared to amide-based protecting groups.[2]
-
Direct Enolization: A secondary mechanism involves the direct abstraction of the α-proton from the activated carboxylic acid by a base, forming a planar enol intermediate without proceeding through a cyclic oxazolone. This pathway is more significant for amino acids with electron-withdrawing side chains that increase the acidity of the α-proton.[3]
The general mechanism of base-catalyzed racemization is depicted below:
Figure 1: General mechanism of base-catalyzed racemization.
Factors Influencing the Chiral Stability of Fmoc-D-phenylalanine
Several factors during the SPPS cycle can influence the rate of racemization. While phenylalanine is generally considered to be relatively stable against racemization compared to residues like cysteine or histidine, careful control of synthesis parameters is still crucial.[1]
The Coupling Step: A Critical Juncture
Research indicates that the base-catalyzed coupling of the activated Fmoc-amino acid is the most critical step for racemization, rather than the Fmoc-deprotection step.[4]
-
Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. Reagents that generate highly reactive activated species can accelerate both the rate of coupling and the rate of racemization. Studies on the structurally similar Fmoc-phenylglycine (Fmoc-Phg) have shown that uronium/aminium-based reagents like HATU, HBTU, and PyBOP can lead to higher levels of epimerization compared to other reagents. In contrast, coupling reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have demonstrated superior performance in suppressing racemization.[4][5]
-
Bases: The base used to activate the coupling reagent and neutralize the protonated amine on the resin plays a pivotal role. Strong, sterically unhindered bases can promote α-proton abstraction and thus increase racemization. The use of sterically hindered or weaker bases is generally preferred. For instance, replacing N,N-diisopropylethylamine (DIPEA) with bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N-methylmorpholine (NMM) has been shown to reduce epimerization.[4][6]
Fmoc-Deprotection
While generally considered less critical for racemization than the coupling step, prolonged exposure to the basic conditions of Fmoc deprotection can contribute to epimerization, especially for sensitive amino acids. Standard conditions using 20% piperidine (B6355638) in DMF are typically well-tolerated by Fmoc-D-phenylalanine. However, for particularly long synthesis cycles or in sequences prone to aggregation where extended deprotection times might be necessary, the risk of racemization could increase.
Structural Factors of the Amino Acid
The intrinsic acidity of the α-proton influences the propensity of an amino acid to racemize. Amino acids with electron-withdrawing side chains, such as phenylglycine, are more susceptible to epimerization because the side chain can stabilize the negative charge of the enolate intermediate.[3] While the phenyl group of phenylalanine is less electron-withdrawing than that of phenylglycine, it still offers some resonance stabilization to the enolate, making it more prone to racemization than aliphatic amino acids.
Quantitative Data on Racemization
While specific quantitative data for the racemization of Fmoc-D-phenylalanine is not extensively reported in the literature, studies on the analogous Fmoc-phenylglycine provide valuable insights. It is important to note that one study explicitly found that phenylalanine did not racemize under the tested conditions, suggesting it is more robust than phenylglycine.[4][7] The following tables summarize the percentage of the correct diastereomer of a model dipeptide containing phenylglycine, illustrating the impact of different coupling reagents and bases.
Table 1: Influence of Coupling Reagent on Phenylglycine Racemization (Data adapted from a study on a model dipeptide Bz-(L)-Phe-(L)-Phg-NH2)[4]
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | ~85% |
| HBTU | DIPEA | ~84% |
| PyBOP | DIPEA | ~83% |
| DEPBT | DIPEA | ~90% |
| COMU | DIPEA | ~92% |
Table 2: Influence of Base on Phenylglycine Racemization with HATU (Data adapted from a study on a model dipeptide Bz-(L)-Phe-(L)-Phg-NH2)[4]
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | ~85% |
| HATU | NMM | ~88% |
| HATU | TMP | ~93% |
| HATU | DMP | ~92% |
Experimental Protocols for Assessing Chiral Stability
To ensure the chiral purity of a synthetic peptide containing D-phenylalanine, it is essential to have robust analytical methods in place.
Chiral HPLC Analysis of Fmoc-D/L-phenylalanine
This protocol describes the analytical separation of Fmoc-D-phenylalanine and its L-enantiomer to assess the purity of the starting material.
-
Column: Chiral stationary phases (CSPs) are required for enantiomeric separation. Examples include polysaccharide-based CSPs (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series).[8][9]
-
Mobile Phase: The mobile phase composition depends on the chosen CSP.
-
For normal-phase chromatography on a polysaccharide-based CSP, a typical mobile phase would be a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).
-
For polar organic mode, a mixture of acetonitrile/methanol with an ammonium (B1175870) acetate (B1210297) or TFA modifier can be effective.[8]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Sample Preparation: Dissolve a small amount of the Fmoc-D-phenylalanine raw material in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and integrate the peak areas for the D- and L-enantiomers to determine the enantiomeric purity.
Workflow for Assessing Racemization During a Coupling Step
This workflow can be used to quantify the level of racemization of Fmoc-D-phenylalanine during its incorporation into a peptide sequence.
Figure 2: Experimental workflow for assessing racemization.
-
Synthesize Model Peptides:
-
Synthesize a short model peptide on a solid support (e.g., H-Gly-Resin).
-
Divide the resin into two portions.
-
To one portion, couple Fmoc-D-phenylalanine using the coupling conditions under investigation.
-
To the other portion, couple Fmoc-L-phenylalanine as a control to generate the diastereomeric reference peptide.
-
-
Cleavage and Deprotection:
-
Cleave both peptides from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).
-
-
RP-HPLC Analysis:
-
Analyze the crude peptides by reverse-phase HPLC. Due to their different stereochemistry, the two diastereomers should have different retention times.
-
Co-inject a mixture of the two crude peptides to confirm the identity of the epimerized peak in the sample from the Fmoc-D-phenylalanine coupling.
-
-
Quantification:
-
Integrate the peak areas of the desired peptide and the diastereomeric impurity to determine the percentage of racemization.
-
Recommended Best Practices to Minimize Racemization
Based on the available data, the following practices are recommended to maintain the chiral integrity of Fmoc-D-phenylalanine during SPPS:
-
Select Appropriate Coupling Reagents: Favor the use of coupling reagents known to suppress racemization, such as COMU or DEPBT.
-
Choose a Suitable Base: Employ sterically hindered or weaker bases like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like DIPEA.
-
Avoid Pre-activation: Minimize the time the Fmoc-D-phenylalanine is in its activated state before coupling. In-situ activation is generally preferred over pre-activation protocols.
-
Control Temperature: Perform coupling reactions at room temperature unless higher temperatures are necessary to overcome aggregation, as elevated temperatures can increase the rate of racemization.
-
Optimize Fmoc-Deprotection: Use the shortest possible deprotection times with 20% piperidine in DMF that ensure complete removal of the Fmoc group.
-
Purity of Starting Materials: Ensure the high enantiomeric purity of the starting Fmoc-D-phenylalanine through chiral HPLC analysis.
Conclusion
The chiral stability of Fmoc-D-phenylalanine is a critical consideration in the synthesis of D-amino acid-containing peptides. While phenylalanine is less prone to racemization than some other amino acids, the potential for epimerization, particularly during the coupling step, cannot be disregarded. By understanding the mechanisms of racemization and carefully selecting coupling reagents, bases, and reaction conditions, researchers can significantly minimize the formation of diastereomeric impurities. The implementation of robust analytical methods to monitor chiral purity is essential to guarantee the quality, safety, and efficacy of synthetic peptides destined for therapeutic applications. The principles and protocols outlined in this guide provide a framework for the successful incorporation of Fmoc-D-phenylalanine while preserving its stereochemical integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Commercial Fmoc-D-Phe-OH: Purity, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for Fmoc-D-Phe-OH, a critical building block in peptide synthesis. It details available purity grades from various suppliers, outlines key analytical methods for quality control, and presents a standardized protocol for its application in Solid-Phase Peptide Synthesis (SPPS).
Commercial Suppliers and Purity Grades
The quality of this compound is paramount for the successful synthesis of high-purity peptides. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity. Below is a summary of prominent commercial suppliers and their offered purity specifications for this compound.
| Supplier | Stated Purity (by HPLC) | Enantiomeric Purity | Other Purity Data |
| Sigma-Aldrich (Novabiochem) | ≥99.0% | ≥99.5% | ≥97.0% (acidimetric), ≥98% (TLC) |
| Chem-Impex | Not specified | ≥99.5% (Chiral HPLC) | Optical Rotation: [a]D20 = 37 ±2.5º (c=1 in DMF)[1] |
| Santa Cruz Biotechnology | ≥99% | Not specified | |
| MedchemExpress | 99.90% | Not specified | |
| CEM Corporation | ≥99.0% | ≥99.8% | 100% Fully Synthetic |
Experimental Protocols
Accurate assessment of this compound purity is crucial before its use in peptide synthesis. The following are representative protocols for determining chemical and enantiomeric purity via HPLC, as well as a standard protocol for its incorporation in SPPS.
HPLC Protocol for Chemical Purity Analysis
This method is designed to separate and quantify this compound from potential impurities.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier is common.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient: A typical gradient might run from 30% to 100% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.
Chiral HPLC Protocol for Enantiomeric Purity Analysis
This method is essential to ensure the enantiomeric excess of the D-enantiomer, which is critical for the biological activity of the final peptide.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is required. Columns such as Lux Cellulose-1, Lux Cellulose-2, or CHIRALPAK series are effective for separating Fmoc-amino acid enantiomers.[2]
-
Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% TFA or 0.1% formic acid).[2] For example, a mixture of Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40) can be effective.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
Standard Protocol for this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for incorporating this compound onto a resin-bound peptide chain.[3][4][5]
Methodology:
-
Resin Preparation: The synthesis begins with a solid support (resin) appropriate for the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[6]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Activation: this compound is pre-activated to facilitate amide bond formation. This is typically achieved by dissolving the amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF.
-
Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing: The resin is again thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.
Visualizing Key Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the quality control and peptide synthesis processes.
Caption: Quality Control Workflow for this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
The Guardian Molecules: Enhancing Peptide Stability with D-Amino Acids Featuring Fmoc-D-Phe-OH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation in the body. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-amino acids, into the peptide sequence. This technical guide delves into the pivotal role of D-amino acids, with a special focus on the widely used building block, N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), in enhancing peptide stability. We will explore the mechanisms behind this increased stability, present quantitative data, provide detailed experimental protocols for stability assessment, and visualize the impact on signaling pathways.
The Cornerstone of Stability: D-Amino Acid Incorporation
Naturally occurring peptides are exclusively composed of L-amino acids. Proteolytic enzymes, the biological catalysts responsible for peptide degradation, have evolved to recognize and cleave peptide bonds involving these L-isomers. By strategically substituting one or more L-amino acids with their D-enantiomers, the resulting peptide becomes a poor substrate for these enzymes, thereby significantly increasing its resistance to proteolysis and extending its in vivo half-life.[1][2]
This compound is a cornerstone in the synthesis of these stabilized peptides.[3] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a robust and versatile solid-phase peptide synthesis (SPPS) strategy under mild basic conditions, making it ideal for the incorporation of D-amino acids into complex peptide sequences.[4] The D-configuration of the phenylalanine residue, a common component of many bioactive peptides, sterically hinders the approach of proteolytic enzymes, contributing to the overall stability of the peptide.
Quantitative Insights into Enhanced Stability
The incorporation of D-amino acids leads to a quantifiable increase in peptide stability. The following tables summarize data from various studies, comparing the proteolytic stability of peptides containing L-amino acids with their D-amino acid-substituted counterparts.
Table 1: Comparative Half-Life of L- vs. D-Amino Acid Containing Peptides in Serum/Plasma
| Peptide Sequence | Modification | Matrix | Half-Life (t½) | Reference |
| KRLFKKLLKYLRKF (Pep05) | All L-amino acids | Human Plasma | < 2 hours | [5] |
| KRLFKKLLKYLRKF (DP06) | All L-Lys and L-Arg replaced with D-isomers | Human Plasma | > 24 hours | [5] |
| GLP-1 | All L-amino acids | Proteinase K | < 1 hour | [6] |
| D-GLP-1 | All D-amino acids | Proteinase K | > 6 hours (80% remaining) | [6] |
| Polybia-MPI | All L-amino acids | Trypsin (0.002 mg/ml) | Activity inhibited after 1 hr | [7] |
| D-MPI | All D-amino acids | Trypsin (2 mg/ml) | Activity retained after 6 hrs | [7] |
Table 2: Impact of D-Amino Acid Substitution on Proteolytic Degradation by Specific Enzymes
| Peptide | Enzyme | Incubation Time | % Intact Peptide | Reference |
| Polybia-MPI (L-form) | Chymotrypsin (0.002 mg/ml) | 1 hour | 0% | [7] |
| D-MPI (D-form) | Chymotrypsin (2 mg/ml) | 6 hours | >95% | [7] |
| OM19R (L-Arg and L-Lys) | Trypsin (10 mg/mL) | 8 hours | < 5% | [8] |
| OM19D (D-Arg and D-Lys) | Trypsin (10 mg/mL) | 8 hours | > 90% | [8] |
Conformational Stability: A Double-Edged Sword
The introduction of D-amino acids can also significantly influence the secondary structure and conformational stability of peptides. While this can sometimes be beneficial, for instance, by stabilizing a bioactive conformation, it can also disrupt critical structural motifs. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.
Table 3: Secondary Structure Analysis of Peptides with D-Amino Acid Substitutions by Circular Dichroism (CD) Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Key CD Spectral Features | Reference |
| WT (HIV-1 gp41 N-terminus) | 40% trifluoroethanol/water | α-helix (48%) | Negative bands at 208 and 222 nm | [9] |
| WT-D (all D-amino acids) | 40% trifluoroethanol/water | Left-handed α-helix (47%) | Mirror image of WT spectrum | [9] |
| V13K (L-amino acids) | SDS micelles | α-helix | Strong negative bands at 208 and 222 nm | [10] |
| V13K with D-substitutions | SDS micelles | Reduced α-helicity | Decreased ellipticity at 208 and 222 nm | [10] |
Experimental Protocols
Protocol 1: In Vitro Peptide Degradation Assay using HPLC
This protocol outlines a general procedure for assessing the stability of peptides in human serum.
1. Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent, e.g., water or DMSO)
-
Human serum (pooled, sterile-filtered)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 90 µL of pre-warmed human serum.
-
Initiate Degradation: Add 10 µL of the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. Mix gently.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 10 µL aliquot to a new microcentrifuge tube containing 20 µL of 10% (v/v) TFA in water to precipitate serum proteins and stop the enzymatic reaction.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Carefully collect the supernatant and transfer it to an HPLC vial.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution of the peptide by UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.[11]
-
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a method for analyzing the secondary structure of peptides in solution.
1. Materials:
-
Lyophilized peptide
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Circular Dichroism (CD) spectrometer
-
Quartz cuvette (typically 1 mm path length)
-
Nitrogen gas source
2. Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Accurately determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains aromatic residues, or quantitative amino acid analysis).
-
Filter the peptide solution through a 0.22 µm filter to remove any aggregates.
-
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen.
-
Set the desired experimental parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 s
-
Accumulations: 3-5 scans
-
-
-
Blank Measurement:
-
Fill the quartz cuvette with the buffer solution.
-
Acquire a baseline spectrum of the buffer using the same parameters as for the sample.
-
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the peptide solution.
-
Fill the cuvette with the peptide solution, ensuring there are no air bubbles.
-
Acquire the CD spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the raw peptide spectrum.
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (CD [mdeg] * 100) / (c * n * l) where:
-
c = peptide concentration in mM
-
n = number of amino acid residues
-
l = path length of the cuvette in cm
-
-
Analyze the resulting CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software (e.g., BeStSel, DichroWeb).[12]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The incorporation of D-amino acids can alter a peptide's interaction with its target receptor, thereby modulating downstream signaling pathways. For instance, a D-amino acid substitution in a G-protein coupled receptor (GPCR) ligand could alter its binding affinity or efficacy, leading to a modified cellular response.
The diagram above illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. An L-peptide ligand binds to the GPCR, leading to the activation of an intracellular G-protein and subsequent downstream signaling. A D-amino acid-containing peptide may exhibit altered binding affinity or efficacy for the receptor, thereby modulating the cellular response.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Use of Fmoc-D-Phe-OH in Elucidating Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of protein-protein interactions (PPIs) represents a frontier in therapeutic development and a fundamental area of biological research. Peptides, due to their ability to mimic binding epitopes, are powerful tools for probing and inhibiting these interactions. However, their utility is often hampered by rapid proteolytic degradation in biological systems. The incorporation of non-natural D-amino acids, such as D-phenylalanine, is a key strategy to overcome this limitation. This technical guide provides an in-depth overview of the application of Fmoc-D-Phe-OH, a crucial building block in the synthesis of proteolytically stable peptides, for the study of PPIs.
Introduction: The Role of D-Phenylalanine in Stabilizing Peptide Probes
This compound is an N-terminally protected form of the D-enantiomer of phenylalanine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The primary rationale for incorporating D-amino acids into peptide sequences intended for biological studies is to enhance their stability against degradation by proteases.[3] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides composed of D-amino acids are therefore highly resistant to proteolysis, leading to a significantly longer half-life in serum, plasma, and cellular environments.[4] This increased stability is critical for peptides designed as inhibitors or probes of PPIs, as it allows them to persist long enough to exert their biological effects and enables more reliable quantitative analysis of their interactions.
Core Application: A Case Study on the p53-MDM2 Interaction
A prominent example of the successful application of D-peptides in studying PPIs is the inhibition of the p53-MDM2 interaction. The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation.[5][6] Disrupting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Consequently, the p53-MDM2 interface is a major target for cancer therapy.[3]
Researchers have developed D-peptides that mimic the helical region of p53 that binds to MDM2. These D-peptides act as potent and stable inhibitors. The use of this compound and other Fmoc-D-amino acids is essential for the synthesis of these inhibitors.
Quantitative Data: D-Peptide Inhibitors of the p53-MDM2 Interaction
The following table summarizes the binding affinities of various D-peptide inhibitors for MDM2, demonstrating the high potency that can be achieved with this approach.
| Peptide Inhibitor | Sequence | Binding Affinity (Kd or IC50) | Reference |
| DPMI-α | TNWYANLEKLLR | 219 nM (Kd) | [5] |
| DPMI-γ | DWWPLAFEALLR | 53 nM (Kd) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in developing and characterizing D-Phe-containing peptides for PPI studies.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of D-Peptides
This protocol outlines the manual synthesis of a peptide containing D-amino acids using Fmoc chemistry.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl resin (for C-terminal carboxylic acid).[8]
-
Fmoc-protected amino acids (including this compound).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection solution: 20% piperidine (B6355638) in DMF.[8]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activator base: N,N-Diisopropylethylamine (DIPEA).
-
Washing solvents: DMF, DCM, Isopropanol (IPA).
-
Capping solution (optional): Acetic anhydride (B1165640) and DIPEA in DMF.[9]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).[1]
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[8]
-
First Amino Acid Loading (for Trityl-based resins): Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in DCM. Add to the resin and stir for 1-2 hours. Cap any remaining reactive sites with a mixture of DCM/Methanol/DIPEA.[10]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.[8]
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it with coupling reagents (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitor the coupling completion using a colorimetric test (e.g., Kaiser test). If the reaction is incomplete, a second coupling can be performed.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution for 30 minutes.[9]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to measure the real-time binding kinetics and affinity between the synthesized peptide (analyte) and its target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, a carboxymethylated dextran (B179266) surface).
-
Ligand: Purified target protein (>90% purity).
-
Analyte: Purified D-peptide, dissolved in running buffer.
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl.
-
Running buffer: Typically HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The final buffer should contain the same concentration of any co-solvents (like DMSO) as the analyte samples.[12]
Procedure:
-
Ligand Immobilization (Amine Coupling):
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the target protein (ligand) diluted in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.0-5.5) to facilitate electrostatic pre-concentration on the surface.[13]
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the D-peptide (analyte) in the running buffer. It is crucial to match the buffer composition of the analyte samples and the running buffer precisely.[12]
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase (as the analyte flows over) and the dissociation phase (as the running buffer flows over).
-
Between injections of different analyte concentrations, the surface may need to be regenerated using a specific solution (e.g., low pH glycine (B1666218) or high salt) to remove all bound analyte. This step must be optimized to not denature the immobilized ligand.[14]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Proteolytic Stability Assay
This assay compares the degradation rate of the D-peptide to its L-peptide counterpart in the presence of proteases or biological fluids.
Materials:
-
Purified D-peptide and its corresponding L-peptide control.
-
Proteolytic environment: e.g., human serum, plasma, or a solution of a specific protease like trypsin.
-
Reaction buffer.
-
Quenching solution: e.g., Trifluoroacetic acid (TFA) or an organic solvent like acetonitrile.
-
RP-HPLC system with a C18 column.[4]
Procedure:
-
Incubation:
-
Incubate a known concentration of the peptide (both D and L versions in separate reactions) with the proteolytic sample (e.g., 90% human serum) at 37°C.[4]
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from the reaction mixture.
-
-
Quenching:
-
Immediately stop the proteolytic reaction by adding the aliquot to a quenching solution (e.g., final concentration of 3% TFA).[4]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Analyze the supernatant by RP-HPLC, monitoring the peptide peak at a specific wavelength (e.g., 214 nm).[4]
-
-
Quantification:
-
Quantify the amount of remaining intact peptide at each time point by integrating the peak area.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) for both the D- and L-peptides.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for developing D-peptide inhibitors of PPIs.
Caption: General workflow for D-peptide inhibitor development.
p53-MDM2 Signaling Pathway Inhibition
The diagram below shows the core negative feedback loop between p53 and MDM2 and how a D-peptide inhibitor can disrupt it.
Caption: Inhibition of the p53-MDM2 negative feedback loop.
Conclusion
The use of this compound and other D-amino acid derivatives is an indispensable strategy in the design of peptides for studying protein-protein interactions. By conferring proteolytic resistance, these building blocks enable the creation of robust molecular probes and potent inhibitors with improved pharmacokinetic properties. The methodologies outlined in this guide, from chemical synthesis to biophysical characterization, provide a framework for researchers to leverage this powerful approach in their own investigations of complex biological systems and in the development of next-generation peptide-based therapeutics.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. hplc.eu [hplc.eu]
- 12. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Incorporation of Fmoc-D-Phe-OH in Peptide Libraries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the incorporation of N-α-(9-fluorenylmethoxycarbonyl)-D-phenylalanine (Fmoc-D-Phe-OH) into peptide libraries. The inclusion of D-amino acids, such as D-phenylalanine, is a critical strategy in modern drug discovery and peptide therapeutic development. This modification can significantly enhance peptide stability against enzymatic degradation, thereby improving bioavailability and in vivo half-life.[1][2] This document details the synthetic protocols, potential challenges, and analytical considerations associated with the use of this compound in solid-phase peptide synthesis (SPPS), with a particular focus on the well-established therapeutic peptide, octreotide (B344500), as a case study.
Core Concepts and Strategic Advantages
The use of this compound in SPPS offers several advantages rooted in the principles of Fmoc/tBu chemistry. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions (typically with piperidine (B6355638) in DMF), which preserves the acid-labile side-chain protecting groups common in this strategy.[3] The incorporation of D-phenylalanine can disrupt the recognition sites for many common proteases, which are stereospecific for L-amino acids, leading to peptides with longer biological half-lives.[2]
While direct quantitative comparisons of coupling efficiency between this compound and its L-enantiomer are not extensively documented in single studies, the principles of peptide chemistry allow for a qualitative and semi-quantitative assessment. The primary differences in their incorporation into a growing peptide chain are influenced by steric hindrance and the potential for racemization.
Table 1: Comparative Analysis of this compound vs. Fmoc-L-Phe-OH Incorporation
| Parameter | This compound | Fmoc-L-Phe-OH | Rationale & Considerations |
| Coupling Efficiency | Generally high, but may be slightly lower in sterically hindered sequences. | Typically high and well-established. | The D-configuration can introduce unfavorable steric interactions with the growing peptide chain or the solid support, potentially slowing down the coupling reaction. |
| Reaction Time | May require extended coupling times or double coupling to ensure completion. | Standard coupling times are usually sufficient. | To achieve >99% coupling efficiency, monitoring with a qualitative test (e.g., Kaiser test) is crucial, and repeated coupling may be necessary. |
| Racemization | Low risk for the incorporated D-amino acid. | Low risk under standard conditions. | The primary concern for racemization in Fmoc-SPPS is at the activated C-terminal carboxyl group of the incoming amino acid. The inherent chirality of the D-amino acid is stable. |
| Final Peptide Purity | High purity achievable with optimized protocols. | High purity is standard. | Incomplete coupling can lead to deletion sequences, which may be challenging to separate from the target peptide during purification. |
| Overall Yield | Can be slightly lower due to the potential need for repeated coupling steps and more rigorous purification. | Generally high and predictable. | Optimization of coupling reagents and reaction conditions is key to maximizing yield. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide library incorporating this compound, using the synthesis of octreotide as a representative example. Octreotide is an octapeptide analog of somatostatin (B550006) with the sequence D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol).[4][5]
Materials and Reagents
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin or 2-chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Kaiser test kit
Workflow for Peptide Synthesis
The overall workflow for the solid-phase synthesis of a peptide incorporating this compound is depicted below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Synthesis Protocol for an Octreotide Analogue
This protocol is for a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove residual piperidine.
-
Amino Acid Coupling (e.g., this compound):
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A blue color indicates a complete coupling (no free primary amines). If the test is positive (yellow beads), repeat the coupling step.
-
-
Washing: After a successful coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purification and Analysis
Table 2: Typical Parameters for Purification and Analysis
| Method | Description | Key Parameters |
| RP-HPLC Purification | The crude peptide is purified using reverse-phase high-performance liquid chromatography. | Column: C18 stationary phase. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. Detection: UV absorbance at 214 nm and 280 nm. |
| Mass Spectrometry | The molecular weight of the purified peptide is confirmed using mass spectrometry. | Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Analysis: The observed mass should match the calculated theoretical mass of the peptide. |
| Analytical HPLC | The purity of the final peptide product is assessed by analytical HPLC. | Conditions: Similar to preparative HPLC but with a smaller column and lower flow rate. Purity Assessment: The purity is determined by the peak area of the main product relative to the total peak area. |
A detailed protocol for HPLC purification can be found in the literature.[6][7] The analysis of D-amino acid-containing peptides can be complex, and specialized techniques like ion mobility spectrometry may be required for certain applications.[8]
Signaling Pathways Modulated by D-Phe-Containing Peptides: The Case of Octreotide
Octreotide, containing a D-phenylalanine residue, exerts its therapeutic effects by mimicking the natural hormone somatostatin and binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[9][10] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[11][12]
The binding of octreotide to SSTR2/5, which are G-protein coupled receptors (GPCRs), leads to the activation of inhibitory G-proteins (Gi). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][12] Downstream of this, octreotide can modulate the activity of key signaling pathways such as the PI3K/Akt and MAPK pathways, often leading to anti-proliferative effects.[10][11]
Caption: Simplified signaling pathway of Octreotide via SSTR2/5.
Challenges and Troubleshooting
The incorporation of this compound can present challenges, primarily related to steric hindrance.
Table 3: Common Challenges and Solutions
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the D-amino acid or the growing peptide chain. | - Double couple: Repeat the coupling step. - Use a more potent coupling reagent: Switch from DIC/HOBt to HATU or HCTU. - Increase reaction time: Extend the coupling time to 3-4 hours. |
| Aggregation | Formation of secondary structures in the growing peptide chain, particularly in hydrophobic sequences. | - Use a high-swelling resin: Polystyrene-polyethylene glycol (PS-PEG) resins can improve solvation. - Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation. - Perform the synthesis at an elevated temperature: This can help to break up aggregates. |
| Racemization | Although less common with Fmoc chemistry, it can occur with certain amino acids or under harsh conditions. | - Avoid prolonged pre-activation times of the amino acid. - Use additives like HOBt or OxymaPure to suppress racemization. - Ensure the purity of reagents. |
| Difficult Purification | Presence of closely eluting impurities, such as deletion sequences. | - Optimize the HPLC gradient: A shallower gradient can improve the resolution of peaks. - Use a different stationary phase: If C18 is not effective, a C8 or phenyl column may provide better separation. - Perform a two-step purification with different mobile phase conditions. |
Conclusion
The incorporation of this compound is a powerful tool in the synthesis of peptide libraries for drug discovery and development. While it can introduce synthetic challenges, these can be overcome with careful optimization of the SPPS protocol. The resulting D-amino acid-containing peptides often exhibit enhanced stability and therapeutic potential, as exemplified by the clinical success of octreotide. A thorough understanding of the synthetic methodologies, potential pitfalls, and the underlying biological mechanisms is essential for the successful application of this important building block in peptide research.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols: Standard Protocol for Coupling Fmoc-D-Phe-OH in SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of amino acids is a widely adopted strategy due to its mild deprotection conditions. Fmoc-D-Phe-OH, the D-enantiomer of phenylalanine, is a critical building block in the synthesis of peptidomimetics, cyclic peptides, and other peptide-based therapeutics with enhanced stability and unique conformational properties.
This document provides a detailed standard protocol for the efficient coupling of this compound in SPPS. It includes a comparison of common coupling reagents, detailed experimental procedures, and troubleshooting guidelines to address potential challenges such as incomplete coupling and racemization.
Comparison of Common Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. While this compound is not considered a particularly hindered amino acid, the selection of an appropriate activation method ensures rapid and complete reaction. The following table summarizes the performance of commonly used coupling reagents for Fmoc-amino acids, which is applicable to this compound.
| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Advantages | Disadvantages |
| HBTU/DIPEA | Aminium/Uronium Salt | 1:0.95:2 | 15-60 min | Fast, efficient, and widely used.[1] | Potential for guanidinylation of the N-terminus if the reagent is in excess.[2] |
| HATU/DIPEA | Aminium/Uronium Salt | 1:0.95:2 | 10-45 min | Highly reactive, excellent for hindered couplings, and low racemization risk.[3] | Higher cost compared to HBTU.[3] |
| DIC/HOBt | Carbodiimide | 1:1:1 | 30-120 min | Cost-effective, low risk of guanidinylation.[4][5] | Slower reaction rates, potential for N-acylurea formation.[5] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual coupling of this compound to a resin-bound peptide chain.
Materials and Reagents
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Kaiser test kit
Resin Preparation and Fmoc Deprotection
-
Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes.
-
Drain the piperidine solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
This compound Coupling Protocol (Using HBTU/DIPEA)
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents). Briefly vortex the solution. Pre-activation for 1-2 minutes is common.[3]
-
Coupling: Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling is incomplete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Double Coupling (If Necessary)
If the Kaiser test indicates an incomplete coupling, a second coupling is recommended.
-
Drain the initial coupling solution and wash the resin with DMF (3 times).
-
Repeat the activation and coupling steps with a fresh solution of activated this compound.
-
After the second coupling, perform another Kaiser test to confirm completion.
Workflow and Signaling Pathway Diagrams
SPPS Cycle Workflow
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Activation Pathways of Coupling Reagents
Caption: Activation pathways for different classes of peptide coupling reagents.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance- Inefficient activation- Poor resin swelling- Aggregation of the peptide chain | - Perform a double coupling.[6]- Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).[3]- Increase coupling time and/or temperature (use with caution to avoid racemization).- Ensure adequate resin swelling before synthesis. |
| Low Yield | - Incomplete deprotection or coupling- Resin overloading | - Confirm complete deprotection before coupling.[7]- Optimize resin loading.- Perform double coupling for difficult steps.[7] |
| Racemization | - Prolonged activation time- Use of strong bases | - Minimize pre-activation time.[8]- Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA for sensitive couplings.[2]- For carbodiimide-mediated couplings, ensure the presence of an additive like HOBt or Oxyma.[5] |
| Side Reactions (e.g., discoloration) | - Impure reagents or solvents- Residual piperidine or TFA | - Use high-purity, peptide-synthesis-grade reagents and solvents.[7]- Ensure thorough washing after each deprotection and coupling step. |
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS). Standard and alternative deprotection methods are discussed, with a focus on optimizing reaction conditions to ensure high efficiency and minimize side reactions, particularly racemization. Quantitative data from various studies are summarized for comparative analysis. Detailed experimental protocols and workflow diagrams are provided to guide researchers in selecting and performing the appropriate deprotection strategy.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental in modern solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids.[1] Its removal is typically achieved under mild basic conditions, which offers orthogonality with acid-labile side-chain protecting groups.[2] The deprotection of this compound, a key building block for introducing D-phenylalanine into peptide sequences, requires careful optimization to ensure complete and efficient removal of the Fmoc group while preserving the stereochemical integrity of the amino acid.[3]
Incomplete deprotection can lead to the formation of deletion sequences, while prolonged exposure to basic conditions can promote side reactions such as racemization, especially with sensitive amino acids.[4][5] This application note explores various methods for Fmoc deprotection of this compound, providing a comparative analysis of their effectiveness and offering detailed protocols for their implementation.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process can be summarized in two main steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorenyl ring.[6]
-
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[7]
The highly reactive DBF byproduct can form adducts with the newly liberated amine or other nucleophiles present in the reaction mixture. Therefore, a scavenger, typically the deprotecting base itself (like piperidine), is used in excess to trap the DBF and prevent side reactions.[1]
Fmoc Deprotection Mechanism
Fmoc Deprotection Methods and Comparative Data
Several reagents and conditions can be employed for the deprotection of this compound. The choice of method depends on factors such as the peptide sequence, the presence of other sensitive residues, and the desired balance between deprotection efficiency and the minimization of side reactions.
Standard Method: Piperidine (B6355638)
The most common method for Fmoc deprotection involves treating the resin-bound peptide with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] While effective, piperidine can lead to side reactions such as aspartimide formation and racemization in sensitive amino acids.[9]
Alternative Methods
To address the limitations of piperidine, several alternative deprotection reagents and cocktails have been developed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc deprotection.[10] It is often used in combination with a nucleophilic scavenger like piperidine or piperazine (B1678402) to trap the DBF byproduct.[11] The use of DBU has been shown to reduce epimerization in the synthesis of thioamide-containing peptides.[12]
-
Piperazine: Piperazine is a less toxic alternative to piperidine. When used in combination with DBU, it provides rapid and efficient Fmoc removal.[13] A solution of 5% piperazine and 2% DBU in DMF has been reported to be faster than 20% piperidine.[14]
-
4-Methylpiperidine: This reagent is a direct, non-controlled substance alternative to piperidine with equivalent efficiency in Fmoc removal.[6]
-
Sodium Azide (B81097) (NaN₃): A mild method using sodium azide has been developed for Fmoc deprotection. While effective, it may require elevated temperatures and longer reaction times.[15]
Quantitative Data Summary
The following table summarizes the performance of different Fmoc deprotection methods. The data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Deprotection Reagent/Cocktail | Concentration | Solvent | Time | Deprotection Efficiency (%) | Racemization/Epimerization (%) | Reference(s) |
| 20% Piperidine | 20% (v/v) | DMF | 2 x 5 min | >99% | Variable, can be significant for sensitive residues. | [11] |
| 2% DBU / 2% Piperidine | 2% (v/v) each | DMF | 2 x 5-7 min | High | Generally lower than piperidine alone. | [11] |
| 5% Piperazine / 2% DBU | 5% (w/v) / 2% (v/v) | DMF | < 1 min for complete removal | >99% | Can be minimized with additives like formic acid. | [13][14] |
| 20% 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 5 min | Equivalent to piperidine | Not extensively reported, expected to be similar to piperidine. | [6] |
| Sodium Azide (NaN₃) | 2.0 equiv. | DMF | 3 h @ 50°C | 100% (for Fmoc-Phe-OH) | Not reported. | [15] |
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of this compound attached to a solid support. It is recommended to perform a small-scale test to optimize conditions for a specific peptide sequence.
Protocol 1: Standard Deprotection with 20% Piperidine in DMF
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 2 minutes at room temperature.[11]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 5 minutes at room temperature.[11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Rapid Deprotection with DBU and Piperazine
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF to the resin. Agitate the mixture for 1-2 minutes at room temperature.[14]
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional): For difficult sequences, repeat the deprotection step with a fresh portion of the reagent solution for another 1-2 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.
Experimental and Decision Workflows
The selection of an appropriate deprotection protocol is crucial for the successful synthesis of peptides containing D-amino acids. The following diagrams illustrate a general experimental workflow and a decision-making process.
General Experimental Workflow for Fmoc Deprotection
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. genscript.com [genscript.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Choosing the Right Coupling Reagents for Fmoc-D-Phe-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for selecting the appropriate coupling reagent for the incorporation of Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the overall success of peptide synthesis. Herein, we discuss three commonly used coupling reagents: HBTU, HATU, and DIC/Oxyma, and provide detailed protocols and comparative data to inform your selection.
Introduction
This compound is a non-proteinogenic amino acid derivative frequently incorporated into synthetic peptides to enhance their proteolytic stability or to modulate their biological activity. While its coupling chemistry is similar to its L-enantiomer, the bulky phenyl side group can present steric challenges, making the choice of an efficient coupling reagent paramount. The ideal reagent should facilitate rapid and complete acylation of the free amine on the growing peptide chain while minimizing side reactions, most notably racemization of the chiral center.
Comparative Overview of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. Uronium/aminium salt-based reagents like HBTU and HATU are known for their high efficiency and speed, while carbodiimide-based methods like DIC/Oxyma offer a cost-effective alternative with a different side-reaction profile.
Data Presentation
The following table summarizes the performance of HBTU, HATU, and DIC/Oxyma in the context of coupling sterically hindered amino acids like Phenylalanine. It is important to note that direct comparative studies on this compound are limited; therefore, the data presented is a synthesis of results from studies on Fmoc-L-Phe-OH and other challenging couplings.
| Coupling Reagent | Typical Yield | Typical Purity | Racemization Potential | Key Considerations |
| HBTU | >95%[1] | High | Low to moderate[2] | Cost-effective uronium salt. Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HATU | >99%[4] | Very High | Very Low[2][4] | Highly efficient and fast-acting, especially for hindered couplings. More expensive than HBTU. Can also cause guanidinylation.[3] |
| DIC/Oxyma | >95%[5][6] | High | Low[6][7] | Cost-effective and avoids the side reactions associated with uronium salts. Reaction times can be longer. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using a standard solid-phase synthesis workflow. These protocols assume a 0.1 mmol synthesis scale on a rink amide resin.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
A typical coupling cycle in Fmoc-based SPPS involves two main steps: Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid.
Protocol 1: Coupling with HBTU
Materials:
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected resin-bound peptide
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the coupling is incomplete after 60 minutes, the coupling step can be repeated with a fresh solution of activated amino acid.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling with HATU
Materials:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA or 2,4,6-Collidine (6 equivalents)
-
DMF
-
Fmoc-deprotected resin-bound peptide
Procedure:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA or 2,4,6-collidine to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 30-60 minutes.
-
Monitor the coupling reaction for completion using the Kaiser test.
-
For particularly hindered couplings, the reaction time can be extended, or a double coupling can be performed.
-
Upon completion, wash the resin extensively with DMF.
Protocol 3: Coupling with DIC/Oxyma
Materials:
-
This compound (3 equivalents)
-
Oxyma Pure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF
-
Fmoc-deprotected resin-bound peptide
Procedure:
-
In a reaction vessel, dissolve this compound and Oxyma Pure in DMF.
-
Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test.
-
If the reaction is sluggish, the coupling time can be extended.
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.
Signaling Pathways and Reaction Mechanisms
The efficiency of each coupling reagent is rooted in its specific mechanism of activating the carboxylic acid of this compound to facilitate nucleophilic attack by the free amine of the peptide chain.
HBTU Activation Mechanism
HBTU is an aminium salt that reacts with the carboxylate of the Fmoc-amino acid to form a highly reactive HOBt active ester.
HATU Activation Mechanism
Similar to HBTU, HATU is an aminium salt but is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine (B92270) ring of HOAt provides anchimeric assistance, making the resulting OAt active ester even more reactive than the OBt ester.[2]
DIC/Oxyma Activation Mechanism
DIC is a carbodiimide (B86325) that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with Oxyma Pure to generate a more stable and highly reactive oxime ester, which then couples with the free amine.
Potential Side Reactions and Mitigation Strategies
Racemization
Racemization of the activated amino acid is a major concern in peptide synthesis as it leads to the formation of diastereomeric impurities that can be difficult to separate from the desired product. The risk of racemization is generally low for urethane-protected amino acids like this compound. However, prolonged activation times or the use of strong bases can increase this risk.
-
Mitigation:
-
Minimize pre-activation times.
-
Use a weaker or more sterically hindered base, such as 2,4,6-collidine, especially for sensitive couplings.
-
Carbodiimide-based couplings in the absence of an additive can lead to higher racemization; the use of Oxyma or HOBt is crucial.[2]
-
Guanidinylation
Uronium/aminium-based reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain to form a stable guanidinium (B1211019) group, which terminates the chain elongation.[3]
-
Mitigation:
-
Use a slight excess of the Fmoc-amino acid relative to the coupling reagent.
-
Keep pre-activation times short before adding the mixture to the resin.
-
Conclusion
The choice of coupling reagent for this compound depends on a balance of factors including the desired efficiency, cost, and the potential for side reactions. For routine couplings where cost is a consideration, DIC/Oxyma provides a robust and reliable method with low racemization. For more challenging couplings or when speed is a priority, HBTU offers a highly efficient alternative. When the highest possible yield and purity are required, especially for sterically demanding sequences, HATU is the reagent of choice, despite its higher cost. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can optimize the incorporation of this compound into their synthetic peptides and achieve high-quality results.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. oxymapure.com [oxymapure.com]
Application Notes: Dissolving Fmoc-D-Phe-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe-OH (N-α-9-fluorenylmethoxycarbonyl-D-phenylalanine) is an essential building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with enhanced stability against enzymatic degradation. As a highly hydrophobic derivative, its solubility can be a critical factor for achieving efficient and complete coupling reactions.[1][2] Incomplete dissolution can lead to lower yields and the formation of deletion sequences in the target peptide. These notes provide a comprehensive guide to the solubility of this compound in common solvents and detailed protocols for its preparation for successful peptide synthesis.
Solubility of this compound
The choice of solvent is crucial for successful peptide synthesis. The most common solvents for Fmoc-SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4] Dichloromethane (DCM) is also used, though more frequently in Boc-chemistry protocols.[4] For this compound, which is hydrophobic, DMF and NMP are excellent choices as it dissolves readily in them.[1] Dimethyl sulfoxide (B87167) (DMSO) can also be used, especially to aid in the dissolution of aggregation-prone sequences or difficult-to-dissolve amino acids.[4]
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in key solvents. As the physical properties of D- and L-enantiomers are generally identical (apart from optical rotation), data for Fmoc-L-Phe-OH is also included for reference.
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (M) | Notes |
| This compound | DMSO | 100 mg/mL[5] | ~0.26 M | May require ultrasonication for complete dissolution. Use freshly opened, anhydrous DMSO for best results.[5] |
| This compound | DMF | >194 mg/mL[6] | >0.5 M | A supplier specification indicates that 1 mmole (~387.4 mg) is "clearly soluble" in 2 mL of DMF.[6] |
| Fmoc-L-Phe-OH | DMSO | 100 mg/mL[7] | ~0.26 M | May require ultrasonication.[7] |
| Fmoc-L-Phe-OH | DMF | - | - | Described as "sparingly" soluble, may require sonication.[1] Generally considered readily soluble for SPPS applications.[2] |
| Fmoc-L-Phe-OH | NMP | - | - | Described as "easily soluble".[1] |
Molecular Weight of this compound: 387.43 g/mol
Experimental Protocols
Below are detailed protocols for preparing solutions of this compound for use in peptide synthesis.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol is suitable for preparing a stock solution that can be stored and used for multiple coupling reactions.
Materials:
-
This compound powder
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer and/or ultrasonic bath
-
Sterile microcentrifuge tubes or vials for aliquoting
-
Analytical balance and appropriate weighing tools
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the required volume of anhydrous DMF or DMSO to achieve the target concentration (e.g., 0.5 M in DMF).
-
Dissolution: Securely cap the container and vortex vigorously. If the powder does not dissolve completely, place the container in an ultrasonic bath for 5-10 minutes until the solution is clear.[5][7]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7] Before use, allow the aliquot to warm to room temperature.
Protocol 2: Preparation of a Working Solution for SPPS Coupling
This protocol describes the preparation of this compound with activating reagents immediately prior to the coupling step in an automated or manual synthesizer.
Materials:
-
This compound powder
-
Peptide synthesis-grade N,N-Dimethylformamide (DMF)
-
Coupling/activation reagents (e.g., HBTU, HATU, HOBt, DIC, DIPEA)
-
Reaction vessel for activation
Procedure:
-
Reagent Preparation: In a dedicated reaction vial, weigh the required amount of this compound (typically 3-5 equivalents relative to the resin's functionalization).
-
Dissolution: Add the appropriate volume of DMF to the vial to achieve the desired concentration for the coupling reaction (e.g., 0.2 M to 0.5 M). Vortex until the solid is fully dissolved. A brief sonication can be used if necessary.
-
Pre-activation: To the clear this compound solution, add the coupling reagents as dictated by your synthesis protocol (e.g., HBTU and DIPEA). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Immediately transfer the activated amino acid solution to the synthesis vessel containing the deprotected resin.[8]
-
Reaction: Allow the coupling reaction to proceed for the optimized time (typically 1-2 hours) at room temperature.
Workflow and Logic Diagrams
The following diagram illustrates the decision-making process and workflow for dissolving this compound for peptide synthesis applications.
Caption: Workflow for dissolving this compound.
References
- 1. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Novabiochem® | 86123-10-6 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-Phe-OH in Automated Solid-Phase Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe-OH, the N-terminally protected D-enantiomer of phenylalanine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences is a key strategy for enhancing proteolytic stability, modulating biological activity, and constraining peptide conformation. D-amino acids, such as D-phenylalanine, are instrumental in the design of therapeutic peptides, including enzyme inhibitors and receptor agonists/antagonists, by rendering them less susceptible to degradation by endogenous proteases.[1] These application notes provide detailed protocols and technical guidance for the efficient and successful incorporation of this compound using automated peptide synthesizers.
Key Considerations for Using this compound
-
Purity of this compound: The use of high-purity this compound (≥98%) is essential to minimize the introduction of impurities that can lead to truncated or modified peptide side products.
-
Solubility: this compound exhibits good solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating efficient dissolution and delivery during automated synthesis cycles.
-
Coupling Reactions: The coupling of this compound is generally efficient and comparable to its L-enantiomer, as the stereochemistry at the alpha-carbon does not significantly alter the reactivity of the carboxyl group. Modern carbodiimide (B86325) and uronium/phosphonium salt-based activators are highly effective.
-
Racemization: While racemization of the activated carboxyl group is a potential side reaction during any peptide coupling, the use of D-amino acids inherently does not increase this risk compared to L-amino acids under standard conditions. The primary concern for racemization lies with the activated amino acid itself, regardless of its initial stereochemistry. Studies have shown that racemization during a synthesis cycle is typically low, often 0.4% or less.[2]
Quantitative Data on Coupling Efficiency
The efficiency of coupling this compound is influenced by the choice of coupling reagents and the specific peptide sequence. The following table summarizes typical coupling efficiencies and times for sterically non-hindered amino acids, which are representative of what can be expected for this compound under optimal conditions in an automated synthesizer.
| Coupling Reagent | Activator Type | Typical Coupling Time (minutes) | Expected Coupling Efficiency (%) | Key Advantages |
| HCTU/HATU | Uronium Salt | 5 - 20 | > 99.5 | Fast reaction kinetics, high efficiency, suitable for difficult couplings.[3][4] |
| DIC/OxymaPure | Carbodiimide/Additive | 20 - 60 | > 99 | Low racemization, cost-effective, safer alternative to benzotriazole-based additives.[5] |
| PyBOP | Phosphonium Salt | 30 - 60 | > 99 | Effective for sterically hindered couplings. |
Note: The data presented are typical values and may vary depending on the specific peptide sequence, resin, and synthesizer conditions. The coupling efficiency for this compound is expected to be comparable to that of Fmoc-L-Phe-OH under identical conditions.
Experimental Protocols
General Automated SPPS Workflow
The following diagram illustrates a typical cycle for the incorporation of a single Fmoc-protected amino acid, such as this compound, in an automated synthesizer.
Caption: Automated SPPS cycle for incorporating this compound.
Protocol 1: Standard Coupling with HCTU
This protocol is suitable for most sequences and offers high efficiency and speed.
-
Resin Preparation: Start with a pre-loaded resin or a resin with a free N-terminal amine. Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for 20-45 minutes. The progress of the reaction can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat: Continue with the next scheduled amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the other amino acids present in the peptide sequence.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. A common general-purpose cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: D-Phenylalanine in a Mitochondria-Targeted Therapeutic Peptide
The inclusion of D-amino acids is a common strategy in the design of therapeutic peptides to enhance their stability and efficacy. A prominent example is the Szeto-Schiller (SS) peptides, which are mitochondria-targeted antioxidants. SS-31 (also known as Elamipretide) has the sequence D-Arg-Dmt-Lys-Phe-NH2 (where Dmt is 2',6'-dimethyltyrosine) and has been shown to protect against cardiotoxicity by modulating cellular signaling pathways.[3][6]
Signaling Pathway of SS-31 in Cardioprotection
SS-31 has been demonstrated to ameliorate doxorubicin-induced cardiotoxicity by inhibiting the p38 MAPK signaling pathway, thereby reducing oxidative stress and apoptosis in cardiomyocytes.[3][6][7]
Caption: SS-31 peptide inhibits the p38 MAPK pathway to reduce cardiotoxicity.
Conclusion
This compound is a valuable reagent for the synthesis of proteolytically stable and biologically active peptides. Its incorporation into automated SPPS workflows is straightforward and efficient, following standard protocols with minor adjustments as needed for specific sequences. The use of high-purity reagents and optimized coupling and cleavage conditions, as outlined in these notes, will contribute to the successful synthesis of high-quality D-phenylalanine-containing peptides for research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Szeto-Schiller 31 ameliorates doxorubicin-induced cardiotoxicity by inhibiting the activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmieducation.com [hmieducation.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Peptide Szeto‑Schiller 31 ameliorates doxorubicin‑induced cardiotoxicity by inhibiting the activation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptides Containing Consecutive D-Phenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of peptides containing consecutive D-phenylalanine residues. The synthesis of such peptides presents significant challenges due to the steric hindrance and hydrophobicity of the repeating D-phenylalanine units, which can lead to incomplete reactions and aggregation of the growing peptide chain.[1][2] These "difficult sequences" require optimized protocols and specialized reagents to achieve high purity and yield.[1][2]
The incorporation of D-amino acids, such as D-phenylalanine, is a key strategy in drug development to enhance peptide stability against enzymatic degradation.[3][4] Peptides with specific sequences of D-amino acids can also be designed to adopt unique secondary structures for various therapeutic and biomedical applications.[3][5]
Challenges in Synthesizing Peptides with Consecutive D-Phenylalanine
The primary obstacle in synthesizing peptides with repetitive D-phenylalanine residues is the tendency of the growing peptide chain to aggregate on the solid support.[1][2] This aggregation hinders the access of reagents to the reactive sites, leading to truncated or deletion sequences. The hydrophobicity of the phenylalanine side chains drives this process. Additionally, the steric bulk of the D-phenylalanine residues can slow down the coupling reaction, requiring more potent activation methods and longer reaction times.
Key Considerations for Successful Synthesis:
-
Choice of Solid Support: Resins with low loading capacity (0.1–0.2 mmol/g) are recommended for long or difficult sequences to minimize inter-chain aggregation.[6] Polyethylene glycol (PEG)-modified polystyrene resins can also improve solvation of the growing peptide chain.[1][2]
-
Coupling Reagents: The selection of an appropriate coupling reagent is critical for driving the reaction to completion and minimizing side reactions like racemization.[7] For sterically hindered amino acids, more powerful reagents are often necessary.[7]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction times is crucial. The use of solvents that disrupt secondary structures and enhance solvation, such as N,N-dimethylformamide (DMF), is standard, though greener alternatives are being explored.[8][9]
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of peptide bond formation, especially for challenging sequences. Below is a summary of commonly used coupling reagents and their characteristics.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Fast reaction times, low racemization, highly effective for hindered couplings.[10][11] | Higher cost compared to carbodiimides. |
| HBTU | Aminium Salt | High coupling efficiency, stable, widely used.[10][12] | Can cause guanidinylation of the N-terminus if used in excess.[11] |
| HCTU | Aminium Salt | More reactive than HBTU, good for difficult sequences.[13] | Similar potential for side reactions as other aminium salts. |
| PyBOP | Phosphonium Salt | High reactivity, good for sterically hindered amino acids. | Solutions in DMF have moderate stability.[11] |
| COMU | Aminium Salt | High solubility, byproducts are water-soluble, making it a "greener" option.[13] | |
| DIC/HOBt | Carbodiimide | Cost-effective, commonly used for standard syntheses. | Slower reaction rates, higher risk of racemization for sensitive amino acids.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide with Consecutive D-Phenylalanine Residues (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide containing three consecutive D-phenylalanine residues on a Rink Amide resin.
Materials:
-
Rink Amide Resin (0.1-0.2 mmol/g loading capacity)[6]
-
Fmoc-D-Phe-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU[10]
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Solid Phase Synthesis Vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for each amino acid):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours. For the consecutive D-phenylalanine couplings, a double coupling (repeating step 3) is recommended to ensure complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and IPA. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of mobile phase B (e.g., 5-95% over 30 minutes) is typically used.[15]
-
-
Collect fractions and analyze them for purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
Analysis:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[15][16]
-
Analytical HPLC: Assess the purity of the final peptide product using analytical RP-HPLC with the same or a similar gradient as in the purification step.[17]
-
Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide.
-
NMR Spectroscopy: For structural characterization of the peptide in solution.[18]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Peptide Bond Formation via an Activated Ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. peptide.com [peptide.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. ijsra.net [ijsra.net]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the creation of custom peptides with high precision. The incorporation of non-canonical amino acids, such as Fmoc-D-Phe-OH, is critical for enhancing peptide stability, modulating biological activity, and developing novel therapeutics. This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound, offering comprehensive protocols and comparative data to guide researchers in selecting the optimal synthesis strategy for their specific needs.
The choice between manual and automated synthesis hinges on a variety of factors including scale, throughput requirements, peptide complexity, and available resources. While manual synthesis offers flexibility and is cost-effective for small-scale production, automated synthesis provides unparalleled efficiency, reproducibility, and throughput for larger-scale and more complex projects.[1][2][3]
Data Presentation: Manual vs. Automated Synthesis
The following table summarizes key quantitative parameters for the incorporation of a single amino acid residue, such as this compound, into a growing peptide chain using both manual and automated SPPS.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per reaction vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible)[1][3] |
Experimental Protocols
Detailed methodologies for the key steps in both manual and automated solid-phase peptide synthesis incorporating this compound are provided below.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual procedure for the coupling of this compound to a resin-bound peptide chain.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[4][5]
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour.[6]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[6][7]
-
Agitate the mixture for 10-20 minutes at room temperature to remove the Fmoc protecting group.[8][9]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).[4][10]
3. Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[5][11][12]
-
Allow the activation mixture to pre-activate for a few minutes.
4. Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[10]
5. Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction.[4]
6. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[10]
7. Repetition:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin thoroughly and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (B1312306) (TIS)), to cleave the peptide from the resin and remove side-chain protecting groups.[5][13]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.[14]
9. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol describes the general procedure for incorporating this compound using an automated peptide synthesizer. Specific parameters will vary depending on the instrument manufacturer and software.
1. System Preparation:
-
Ensure all reagent bottles (solvents, deprotection solution, amino acids, activators, base) are sufficiently filled and properly connected to the synthesizer.
-
Prime all lines to ensure accurate reagent delivery.
2. Synthesis Program Setup:
-
Input the desired peptide sequence into the synthesizer's software.
-
Specify the synthesis scale, resin type, and loading.
-
Define the protocols for each step:
-
Deprotection: Typically a 20% piperidine in DMF solution with defined wash cycles.[7][16]
-
Coupling: Specify the equivalents of this compound, coupling reagent (e.g., HBTU, DIC), and base (e.g., DIPEA), as well as the reaction time.[1][17] Automated systems often use in-situ activation.[10]
-
Washing: Program a series of washes with DMF and other solvents after deprotection and coupling steps.
-
3. Synthesis Initiation:
-
Place the reaction vessel containing the pre-swollen resin into the synthesizer.
-
Start the synthesis program. The instrument will automatically perform the following iterative cycles for each amino acid, including this compound:
4. Final Cleavage and Deprotection:
-
Upon completion of the synthesis, the synthesizer will perform a final deprotection of the N-terminal Fmoc group and a series of final washes.
-
The peptide-resin is then removed from the instrument.
-
The final cleavage and deprotection are typically performed manually following the procedure outlined in Protocol 1, Step 8.[10]
5. Purification:
-
The crude peptide is purified using RP-HPLC as described in Protocol 1, Step 9.[15]
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Signaling Pathway
Peptides incorporating D-amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate signaling pathways. The inclusion of D-Phe can enhance receptor affinity and increase resistance to proteolytic degradation. Below is a generalized diagram of a GPCR signaling pathway that could be modulated by a D-Phe-containing peptide antagonist.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 3. How Automated Peptide Synthesizers Improve Efficiency [peptiorigin.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. rsc.org [rsc.org]
- 17. bachem.com [bachem.com]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient cleavage and deprotection of synthetic peptides containing the unnatural amino acid D-Phenylalanine, incorporated using Fmoc-D-Phe-OH. These guidelines are intended to assist researchers in obtaining high-purity peptides for downstream applications in drug discovery and development.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the most common method for producing synthetic peptides.[1] The final step in this process involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2][3]
The presence of specific amino acid residues can influence the efficiency of the cleavage process and lead to undesired side reactions.[2][4] While D-Phenylalanine itself does not possess a reactive side chain, the overall peptide sequence dictates the optimal cleavage conditions. This guide outlines standard and optimized protocols for the successful cleavage and deprotection of peptides containing this compound, along with methods for post-cleavage work-up and analysis.
Key Considerations for Cleavage and Deprotection
The success of the cleavage and deprotection step is paramount for obtaining a high-purity final product. Several factors must be considered:
-
Peptide Sequence: The amino acid composition of the peptide dictates the choice of scavengers in the cleavage cocktail. Residues such as Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Arginine (Arg) are particularly susceptible to modification by reactive cationic species generated during cleavage and require specific scavengers for their protection.[2][4]
-
Resin Type: The linker attaching the peptide to the resin determines the required TFA concentration and cleavage time. The protocols outlined here are primarily for resins commonly used in Fmoc SPPS, such as Wang or Rink Amide resins, which are cleaved with high concentrations of TFA.[2]
-
Protecting Groups: The efficiency of side-chain protecting group removal must be considered. While most common protecting groups (e.g., tBu, Boc, Trt) are readily cleaved by TFA, some, like Arg(Pbf), may require longer reaction times for complete removal.[2]
-
Scavengers: These nucleophilic reagents are added to the cleavage cocktail to "scavenge" or trap the reactive carbocations generated from the cleavage of protecting groups and the resin linker, thus preventing side reactions with sensitive amino acid residues.[4]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes (TFA-resistant)
-
Sintered glass funnel
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) in a suitable reaction vessel.
-
Wash the resin three times with DCM to swell it and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[5]
-
-
Cleavage Cocktail Preparation (Reagent T):
-
In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:
-
TFA: 95%
-
Water: 2.5%
-
TIS: 2.5%
-
-
Prepare the cocktail fresh just before use.[2] For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[6] For peptides with Arg(Pbf), the reaction time can be extended to 4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.
-
In a centrifuge tube, add approximately 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[7]
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decantation steps. Perform this washing step at least three times to remove residual TFA and scavengers.[7]
-
-
Drying:
-
After the final wash, loosely cap the centrifuge tube and allow the residual ether to evaporate under a stream of nitrogen or in a desiccator.
-
Dry the peptide to a constant weight under high vacuum.
-
Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues
This protocol is recommended for peptides containing Cys, Met, or Trp.
Materials:
-
Same as Protocol 1, with the addition of:
-
1,2-Ethanedithiol (EDT)
-
Thioanisole
Procedure:
-
Resin Preparation: Follow steps 1.1-1.3 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:
-
TFA: 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
-
-
Prepare the cocktail fresh just before use. For 10 mL of cocktail, mix 8.25 mL of TFA, 0.5 mL of water, 0.5 g of phenol, 0.5 mL of thioanisole, and 0.25 mL of EDT.
-
-
Cleavage Reaction: Follow step 1.3 from Protocol 1. The reaction time is typically 2-4 hours.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 1.4-1.6 from Protocol 1.
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Name | Composition | Recommended For |
| Reagent T | TFA/Water/TIS (95:2.5:2.5) | Peptides without sensitive residues. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Arg, Trp, Cys, Met. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides containing Arg(Pmc/Mtr), Trp, Cys, Met.[2] |
| TFA/DCM/TIS | TFA/DCM/TIS (2:96:2) | Very acid-sensitive resins (e.g., 2-chlorotrityl) for fully protected peptides. |
Table 2: Scavengers and Their Targeted Residues
| Scavenger | Targeted Residue(s) | Function |
| Triisopropylsilane (TIS) | Trp, general carbocations | Reduces trityl and other carbocations.[8] |
| Water | Trp | Suppresses t-butylation of Trp.[2] |
| 1,2-Ethanedithiol (EDT) | Cys, Met | Protects against re-attachment of protecting groups and oxidation.[2][9] |
| Thioanisole | Arg, Trp | Scavenges carbocations and prevents sulfonation of Trp. |
| Phenol | Trp, Tyr, Arg | Acts as a scavenger for various reactive species. |
Post-Cleavage Analysis
After cleavage and drying, it is crucial to assess the purity and identity of the crude peptide.
Protocol 3: Peptide Analysis by RP-HPLC and Mass Spectrometry
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
TFA
-
Analytical RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, typically 0.1% TFA in water.[7] If solubility is an issue, a small amount of ACN or acetic acid can be added.
-
-
RP-HPLC Analysis:
-
Mass Spectrometry Analysis:
Visualizations
Caption: General workflow for peptide cleavage, deprotection, and analysis.
Caption: Decision tree for selecting the appropriate cleavage cocktail.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete cleavage. Peptide precipitation was inefficient. | Extend cleavage time. Ensure ether is sufficiently cold and use a larger volume. Check the ether supernatant for dissolved peptide.[9] |
| Low Purity (Multiple Peaks in HPLC) | Incomplete deprotection. Side reactions during cleavage. Aggregation. | Optimize cleavage cocktail and time. Use appropriate scavengers.[2] Use a different HPLC gradient or column. |
| Unexpected Mass in MS | Modification of sensitive residues (e.g., oxidation of Met, alkylation of Trp). Incomplete removal of a protecting group. | Use a more robust scavenger cocktail (e.g., Reagent K). Increase cleavage time. |
| Hydrophobic Peptide is Soluble in Ether | The peptide has a high degree of hydrophobicity. | Minimize the amount of TFA before ether precipitation by evaporation under a stream of nitrogen. Use an alternative precipitation solvent like heptane/ether mixture. |
Conclusion
The successful cleavage and deprotection of peptides containing this compound are readily achievable using standard TFA-based methodologies. The key to obtaining high-purity peptides lies in the careful selection of the cleavage cocktail and scavengers based on the full peptide sequence. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can confidently produce high-quality peptides for their research and development needs. Subsequent purification by preparative RP-HPLC is typically required to achieve the desired final purity for most applications.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols: Fmoc-D-Phe-OH for Peptide-Based Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fmoc-D-Phe-OH in Biomaterials
Nα-Fmoc-D-phenylalanine (this compound) is an N-terminally protected amino acid derivative that serves as a fundamental building block in the field of peptide-based biomaterials. Its unique molecular structure, combining the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group with the D-enantiomer of phenylalanine, drives its ability to self-assemble into ordered nanostructures, primarily hydrogels.
The key features of this compound that make it invaluable for biomaterial fabrication are:
-
Self-Assembly: The molecule's amphiphilic nature, with a hydrophobic Fmoc group and a hydrophilic carboxylic acid, allows it to spontaneously form supramolecular structures in aqueous solutions. This process is primarily driven by a combination of π-π stacking interactions between Fmoc groups, hydrogen bonding, and hydrophobic interactions.
-
Biocompatibility: Peptide-based materials are generally biocompatible and biodegradable, making them excellent candidates for in vivo applications.
-
Tunable Properties: The mechanical strength, porosity, and degradation kinetics of the resulting biomaterials can be precisely controlled by adjusting experimental parameters such as pH, solvent, and peptide concentration.[1][2]
-
D-Amino Acid Advantage: The incorporation of a D-amino acid, as opposed to the natural L-amino acid, confers significant resistance to enzymatic degradation by proteases in the body. This enhances the in vivo stability and longevity of the biomaterial, a crucial feature for applications like long-term drug delivery or tissue scaffolding.
These properties make this compound and its derivatives highly attractive for creating scaffolds for tissue engineering, vehicles for controlled drug release, and matrices for 3D cell culture.[3][4]
Principle of Self-Assembly
The formation of a stable hydrogel from this compound monomers is a hierarchical self-assembly process. Under specific triggers, such as a change in pH or solvent composition, the individual molecules organize into β-sheet-like structures. These β-sheets then assemble into nanofibers and fibrils, which entangle to form a complex three-dimensional network that immobilizes large amounts of water, resulting in a hydrogel.[5] The π-π stacking of the aromatic Fmoc groups is a critical stabilizing force in this architecture.
References
- 1. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. The effect of solvent choice on the gelation and final hydrogel properties of Fmoc–diphenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/C4SM02256D [pubs.rsc.org]
- 3. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Solution-Phase Synthesis Involving Fmoc-D-Phe-OH
These application notes provide detailed protocols for researchers, scientists, and drug development professionals engaged in the solution-phase synthesis of peptides using N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH). The following sections outline the procedures for the coupling of this compound to an amino acid ester and the subsequent N-terminal Fmoc deprotection.
Introduction
This compound is a critical building block in the synthesis of peptides, particularly for the development of peptide-based therapeutics where the inclusion of D-amino acids can enhance metabolic stability and confer specific conformational properties. While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis offers advantages for large-scale production and for the synthesis of shorter peptides or peptide fragments, where purification of intermediates is feasible. The protocols described herein detail the coupling of this compound with a C-terminal protected amino acid, followed by the removal of the Fmoc protecting group to allow for further chain elongation.
Part 1: Coupling of this compound with Glycine Methyl Ester
This protocol describes the synthesis of the dipeptide Fmoc-D-Phe-Gly-OMe via a carbodiimide-mediated coupling reaction in solution.
Experimental Protocol: Coupling Reaction
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and Glycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (B109758) (DCM).
-
Addition of Coupling Additive: To the stirred solution, add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Slowly add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 equivalents) to the cooled mixture. If using EDCI, N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) should be added to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the pure dipeptide.
Quantitative Data for Coupling Reaction
| Parameter | Value | Notes |
| Molar Ratio | ||
| This compound | 1.0 eq | |
| Glycine Methyl Ester HCl | 1.0 eq | |
| HOBt | 1.2 eq | To suppress racemization. |
| EDCI | 1.1 eq | Coupling agent. |
| DIPEA | 2.0 eq | Base for neutralization. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Typical Yield | 80 - 95% | After purification. |
Experimental Workflow: Coupling
Part 2: Fmoc Deprotection of Fmoc-D-Phe-Gly-OMe
This protocol details the removal of the N-terminal Fmoc protecting group from the dipeptide synthesized in Part 1.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the purified Fmoc-D-Phe-Gly-OMe (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Base: Add piperidine (B6355638) to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The deprotection can be monitored by TLC or HPLC by observing the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Co-evaporate with toluene (B28343) to remove residual piperidine.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution with water and then brine to remove the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting free amine, H-D-Phe-Gly-OMe, is often used in the next coupling step without further purification. If necessary, it can be purified by silica gel chromatography.
Quantitative Data for Fmoc Deprotection
| Parameter | Value | Notes |
| Reagents | ||
| Fmoc-D-Phe-Gly-OMe | 1.0 eq | |
| Piperidine | 20% (v/v) in DMF | Deprotecting agent. |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | Room Temperature | |
| Reaction Time | 30 minutes | Monitor by TLC/HPLC. |
| Typical Yield | >95% (crude) | Often used directly in the next step. |
Experimental Workflow: Fmoc Deprotection
Application Notes and Protocols: The Use of Fmoc-D-Phe-OH in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Fmoc-D-Phe-OH, the fluorenylmethyloxycarbonyl (Fmoc) protected form of D-phenylalanine, is a critical building block in the synthesis of cyclic peptides. The introduction of a D-amino acid, such as D-phenylalanine, can significantly increase a peptide's potency, prolong its biological activity, and confer resistance to enzymatic degradation by proteases.[] This is primarily due to the conformational constraints imposed by the D-amino acid, which can stabilize a bioactive conformation, and the inability of proteases to recognize and cleave peptide bonds involving D-amino acids.
Cyclic peptides themselves offer several advantages over their linear counterparts, including increased receptor binding affinity and selectivity, improved metabolic stability, and enhanced membrane permeability.[2] The combination of cyclization and the incorporation of D-amino acids is therefore a key strategy in the development of novel peptide-based therapeutics.
These application notes provide detailed protocols for the solid-phase synthesis and subsequent cyclization of peptides containing this compound, covering both on-resin and solution-phase cyclization methods.
Key Applications of D-Phe Containing Cyclic Peptides
The inclusion of D-Phenylalanine in cyclic peptides has led to the development of potent and stable analogs for various therapeutic targets.
-
Melanocortin Receptor Agonists/Antagonists: Cyclic peptides containing D-Phe, such as Melanotan II (MT-II), are potent agonists of melanocortin receptors and have been investigated for the treatment of sexual dysfunction and skin pigmentation disorders. The D-Phe residue is crucial for their enhanced activity and stability.
-
Integrin Inhibitors: The well-known cyclo(-RGDfV-) peptide is a potent and selective inhibitor of αvβ3 integrin, which is involved in angiogenesis and tumor metastasis.[3] The D-Phe residue in this cyclic pentapeptide is critical for its high binding affinity.[4][5][6][7]
-
Antimicrobial Peptides: The incorporation of D-Phe can enhance the stability and activity of antimicrobial peptides, making them more effective against a range of bacterial and fungal pathogens.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis of cyclic peptides containing D-Phe. It is important to note that yields and purity can vary significantly depending on the peptide sequence, cyclization strategy, and purification methods.
Table 1: Typical Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Notes |
| This compound Coupling Efficiency | >99% | Can be monitored by Kaiser test or UV-Vis spectrophotometry of the Fmoc deprotection solution.[8] |
| Overall Stepwise SPPS Coupling Yield | >99.5% | For each amino acid addition.[9] |
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Typical Crude Purity | 20-60% | 10-50% |
| Typical Isolated Yield | 5-30% | 5-25% |
| Key Advantage | Simpler work-up; avoids handling of unstable linear peptides. | Can be more efficient for sterically hindered sequences. |
| Key Disadvantage | Can be sequence-dependent; potential for resin-catalyzed side reactions. | Requires high dilution to minimize dimerization/oligomerization; potential for linear peptide degradation. |
Table 3: Common Reagents and Conditions for Lactam Bridge Formation
| Reagent | Equivalents (vs. Peptide) | Typical Reaction Time | Typical Solvent |
| PyBOP/HOBt/DIPEA | 2 / 2 / 4 | 2-24 hours | DMF |
| HBTU/HOBt/DIPEA | 2 / 2 / 4 | 2-24 hours | DMF |
| HATU/HOAt/DIPEA | 2 / 2 / 4 | 1-12 hours | DMF |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a head-to-tail cyclic peptide containing D-Phenylalanine. These should be optimized for each specific peptide sequence.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.
1. Resin Selection and Preparation:
- For head-to-tail cyclization, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is recommended to allow for cleavage of the protected linear peptide.[10]
- Swell the resin (e.g., 100-200 mesh, 1.0-1.6 mmol/g loading) in dichloromethane (B109758) (DCM) for 30-60 minutes in a peptide synthesis vessel.
2. Loading of the First Amino Acid (C-terminal):
- Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH, 2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA, 4 equivalents) in DCM.
- Add the solution to the swelled resin and agitate for 1-2 hours.
- Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
- Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
3. Peptide Chain Elongation (Iterative Cycles):
- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes (repeat twice). Wash the resin with DMF (5x). The completion of this step can be monitored by UV spectroscopy of the washings.[8]
- Amino Acid Coupling:
- Pre-activate the next Fmoc-amino acid (including this compound) (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Repeat the deprotection and coupling steps for each amino acid in the sequence.
4. Cleavage of the Protected Linear Peptide from the Resin:
- Wash the resin with DCM (5x) and dry under vacuum.
- Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:1:8) for 2 hours to cleave the protected peptide.
- Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This method is performed with the fully protected linear peptide in solution.
1. Peptide Dissolution:
- Dissolve the crude protected linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
2. Cyclization Reaction:
- Add the cyclization reagents to the peptide solution. A common combination is PyBOP (2 equivalents), HOBt (2 equivalents), and DIPEA (4 equivalents).[11]
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry.
3. Work-up and Deprotection:
- Once the cyclization is complete, remove the DMF under high vacuum.
- Perform global deprotection of the side-chain protecting groups by treating the crude cyclic peptide with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
- Precipitate the deprotected cyclic peptide in cold diethyl ether. Centrifuge and wash the pellet with cold ether.
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol involves cyclizing the peptide while it is still attached to the solid support, which requires an orthogonal protection strategy.
1. Synthesis of the Linear Peptide:
- Synthesize the linear peptide on a resin that is stable to the conditions of side-chain deprotection and cyclization (e.g., Rink Amide resin for a C-terminal amide).
- The C-terminal amino acid's carboxyl group is protected with a photolabile or other selectively cleavable protecting group, or a side chain of an amino acid like Asp or Glu is used to anchor to the resin.
2. Selective Deprotection:
- Selectively deprotect the N-terminal Fmoc group (using 20% piperidine in DMF).
- Selectively deprotect the C-terminal protecting group (e.g., photolysis for a photolabile group).
3. On-Resin Cyclization:
- Wash the resin thoroughly to remove deprotection reagents.
- Add the cyclization reagents (e.g., PyBOP/HOBt/DIPEA in DMF) to the resin and agitate for 2-24 hours.[12]
- Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by RP-HPLC and mass spectrometry.
4. Cleavage and Global Deprotection:
- Once cyclization is complete, wash the resin extensively.
- Cleave the cyclic peptide from the resin and remove the side-chain protecting groups simultaneously using a TFA-based cleavage cocktail.
- Precipitate and wash the cyclic peptide as described in Protocol 2.
Protocol 4: Purification of the Cyclic Peptide
1. Sample Preparation:
- Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Purify the peptide using a preparative C18 RP-HPLC column.[13]
- Use a gradient of water/acetonitrile, both containing 0.1% TFA. A typical gradient is 5-95% acetonitrile over 30-60 minutes.
- Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr).
- Collect fractions corresponding to the major peak.
3. Analysis and Lyophilization:
- Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.
Visualizations
Workflow for Cyclic Peptide Synthesis
Caption: General workflow for the synthesis of cyclic peptides containing D-Phenylalanine.
Melanocortin Receptor Signaling Pathway
Caption: Simplified signaling pathway of a melanocortin receptor activated by a D-Phe containing cyclic peptide agonist.[14][15][16][17][18]
References
- 2. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclic aza-peptide integrin ligand synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoisomerism and Biological Activity of the Selective and Superactive αvβ3Integrin Inhibitor cyclo(-RGDfV-) and Its Retro-Inverso Peptide | Scilit [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monogenic obesity - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-D-Phe-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges specifically related to the coupling of Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound can stem from several factors. The most common culprits include steric hindrance due to the bulky phenylalanine side chain, suboptimal activation of the amino acid, aggregation of the growing peptide chain on the resin, and issues with reagent or solvent quality.[1][2]
Q2: What is "double coupling" and when should I use it for this compound?
A2: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents before proceeding to the next Fmoc deprotection step.[1] It is a highly recommended strategy when dealing with sterically hindered amino acids like this compound or when a monitoring test (e.g., Kaiser test) indicates an incomplete reaction.[1]
Q3: How can I monitor the completion of the this compound coupling reaction?
A3: The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[3][4][5] A positive (blue) result indicates incomplete coupling, while a negative (yellow/colorless) result suggests the reaction is complete.[6] For N-terminal proline, which has a secondary amine, the Kaiser test is unreliable and alternative tests like the isatin (B1672199) test should be used.[3][5]
Q4: Can the choice of resin affect the coupling efficiency of this compound?
A4: Yes, the resin can influence coupling efficiency. Factors such as resin swelling are crucial for reaction kinetics.[7] Resins with good swelling properties in the chosen solvent (e.g., DMF, NMP) allow for better diffusion of reagents. For difficult sequences, a low-loaded resin or a more specialized resin like ChemMatrix®, which is a PEG-polystyrene composite, may improve coupling outcomes.[7][8]
Q5: What are the signs of peptide aggregation during synthesis and how can I mitigate it when using this compound?
A5: Signs of peptide aggregation include slow or incomplete coupling and deprotection reactions, and a clumping appearance of the resin. To mitigate aggregation, you can use high-swelling resins, chaotropic salts (e.g., LiCl) in the coupling mixture, or perform the coupling at a moderately elevated temperature. Incorporating backbone-protecting groups like Hmb or pseudoproline dipeptides in the peptide sequence can also disrupt aggregation.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
Initial Troubleshooting Steps:
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).
-
Double Couple: This is often the most effective solution. After the initial coupling time, drain the reaction vessel and add a fresh mixture of activated this compound.[1]
-
Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[1]
Advanced Troubleshooting:
If the issue persists after the initial steps, consider the following:
-
Choice of Coupling Reagent: For sterically hindered amino acids, stronger coupling reagents are often more effective.
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents like DMF or NMP to prevent hydrolysis of activated esters.
-
Reagent Integrity: Verify the quality and purity of this compound and coupling reagents.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| HBTU/HATU | Uronium/Aminium Salt | Fast reaction kinetics, high efficiency.[9][10] | Potential for side reactions (guanidinylation) if excess base is used.[11] |
| PyBOP | Phosphonium Salt | High coupling efficiency, suitable for hindered amino acids. | Byproducts can be difficult to remove in solution-phase synthesis.[11] |
| DIC/HOBt (or Oxyma) | Carbodiimide | Cost-effective, low risk of racemization when used with an additive.[12] | Slower reaction rates compared to onium salts; formation of insoluble DCU byproduct with DCC.[13] |
Note: The efficiency of these reagents can be sequence-dependent. For this compound, HATU is often recommended due to its high reactivity and ability to suppress racemization.[9]
Experimental Protocols
Standard HATU Coupling Protocol for this compound (Solid Phase)
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).[9]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a hindered base such as DIPEA (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.[11]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling.
-
If the test is positive, consider a second coupling (double coupling).
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).[11]
-
Kaiser Test Protocol
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin (B49086) in 100 ml ethanol.
-
Solution B: 80 g phenol (B47542) in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M aqueous KCN diluted to 100 ml with pyridine.[14]
-
-
Procedure:
-
Interpretation of Results:
-
Intense Blue Solution and Beads: Incomplete coupling.
-
Colorless/Yellow Solution and Beads: Complete coupling.
-
Blue Solution, Colorless Beads: Nearly complete coupling; may require extended time or capping.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Standard experimental workflow for an SPPS cycle with this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Synthesis [en.bio-protocol.org]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. chempep.com [chempep.com]
Technical Support Center: Managing Peptide Aggregation with Fmoc-D-Phe-OH
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to prevent peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), particularly when incorporating the hydrophobic residue Fmoc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during SPPS, especially with this compound?
A: On-resin peptide aggregation is primarily caused by the formation of stable secondary structures, like β-sheets, between growing peptide chains. This is driven by interchain hydrogen bonding. Hydrophobic amino acids, such as D-Phenylalanine, are particularly prone to promoting this self-association. The aggregation can physically block reactive sites on the resin, leading to incomplete deprotection and coupling reactions, which significantly reduces the final yield and purity of the desired peptide.
Q2: What are the common signs of on-resin peptide aggregation?
A: Common indicators of peptide aggregation during synthesis include:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed.
-
Slow or Incomplete Reactions: Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion, as indicated by monitoring tests like the Kaiser test. Note that in cases of severe aggregation, the Kaiser test can sometimes give a false negative result. The TNBS (trinitrobenzenesulfonic acid) test is often a more reliable alternative.[1]
-
Changes in Solvent Flow: In automated synthesizers, you might observe changes in pressure or flow rates.
Q3: Can I predict if my sequence containing this compound will aggregate?
A: While it is difficult to predict aggregation with certainty, sequences containing a high proportion of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) are at a higher risk.[1] Several computational tools and peptide predictors can estimate the aggregation potential of a sequence, which can help in proactively choosing a modified synthesis strategy.
Troubleshooting Guide: Strategies to Prevent Aggregation
When encountering or anticipating aggregation, consider the following strategies, starting with the simplest and progressing to more advanced chemical modifications.
Optimization of Synthesis Parameters
Simple adjustments to your standard SPPS protocol can often mitigate mild aggregation.
-
Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with fresh reagents can help drive the reaction to completion.[1]
-
Elevated Temperature: Performing the coupling and deprotection steps at higher temperatures (e.g., 50-80°C) can disrupt the stable secondary structures responsible for aggregation and increase reaction kinetics.[1][2][3] Microwave-assisted synthesis is a common way to achieve rapid and uniform heating.[4]
Modification of the Solvent System
Changing the solvent environment can enhance the solvation of the peptide chains and disrupt aggregation.
-
High-Swelling Resins: Using resins that swell more effectively can improve solvation and reaction efficiency.[5]
-
Solvent Choice: Switching from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or using so-called "Magic Mixtures" (e.g., a 1:1:1 mixture of DCM/DMF/NMP) can improve solvation.[1][6]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonds and prevent peptide precipitation.[1]
Chemical Modifications to the Peptide Backbone
For sequences highly prone to aggregation, incorporating structure-disrupting elements is a very effective strategy.
-
Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine (B1195125) ring. This modification introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of β-sheets.[5][7] They are introduced using standard coupling methods and the native Ser or Thr residue is regenerated during the final TFA cleavage.[8][9]
-
Dmb/Hmb-Protected Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone nitrogen of an amino acid (often Glycine) physically prevents hydrogen bond formation.[10] These are often introduced as dipeptide building blocks (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficulty of coupling to the sterically hindered secondary amine.[10]
Comparative Effectiveness of Aggregation Prevention Strategies
The following table summarizes the general effectiveness and considerations for the different strategies. The reported purity improvements are illustrative and can vary significantly depending on the specific peptide sequence.
| Strategy | Principle of Action | Typical Purity Improvement | Key Considerations |
| Double Coupling | Increases reaction time and reagent concentration to drive difficult couplings to completion. | Modest | Simple to implement for isolated difficult couplings. May not be effective for severe, persistent aggregation.[1] |
| Elevated Temperature (e.g., 60-80°C) | Disrupts secondary structures through thermal energy, increasing reaction kinetics. | Can result in "excellent peptide purities" for sequences that are of poor quality at room temperature.[3] | Risk of increased side reactions like racemization for sensitive amino acids (e.g., His, Cys).[3] |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks. | Effective for persistent aggregation. | Salts must be thoroughly washed out to prevent interference with subsequent synthesis steps.[1] |
| Pseudoproline Dipeptides | Introduce a temporary "kink" in the peptide backbone, disrupting β-sheet formation. | Can lead to dramatic improvements, with reports of up to 10-fold increases in product yield for highly aggregated sequences.[5][11] | Only applicable at Ser, Thr, or Cys residues. Should be spaced optimally (e.g., every 5-6 residues) and away from other prolines.[7][9] |
| Dmb-Dipeptides | Backbone nitrogen protection physically blocks hydrogen bond formation. | Offers similar benefits to pseudoprolines in preventing aggregation and improving kinetics.[10] | Can be used at Glycine residues, extending the utility beyond Ser/Thr/Cys. The Dmb group is removed during final cleavage.[10] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) into a growing peptide chain on the resin.
-
Resin Preparation: After the standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as PyBOP® or HATU (5 equivalents) in a minimum volume of DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents).
-
Mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a TNBS test to check for the absence of free primary amines, indicating reaction completion.
-
If the reaction is incomplete, extend the coupling time or perform a second coupling with fresh reagents.
-
-
Washing: Once the reaction is complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next deprotection cycle.
-
Sequence Programming: Remember to omit the coupling cycle for the Ser or Thr residue from your synthesis program, as it has been incorporated as part of the dipeptide.
Protocol 2: High-Temperature Coupling Protocol
This protocol outlines a general procedure for performing a coupling reaction at an elevated temperature.
-
Resin Preparation: Perform the Fmoc deprotection as per your standard protocol.
-
Pre-heating: If your synthesizer has a jacketed reaction vessel, set the temperature to the desired level (e.g., 60°C). Allow the vessel and the deprotected resin in solvent to equilibrate at this temperature.[2]
-
Activation: Prepare the activated amino acid solution as per your standard protocol (e.g., using HBTU/DIPEA).
-
Coupling: Add the activated amino acid solution to the heated resin.
-
Reaction: Agitate the reaction at the elevated temperature for the specified time. Reaction times can often be reduced at higher temperatures.
-
Washing: Wash the resin thoroughly with DMF as per your standard protocol.
Visual Guides
Mechanism of Aggregation and Prevention
Troubleshooting Workflow for Peptide Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. chempep.com [chempep.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
Technical Support Center: Optimizing Fmoc Deprotection of Fmoc-D-Phe-OH
This guide serves as a technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-α-Fmoc group removal from Fmoc-D-Phe-OH and other amino acids during solid-phase peptide synthesis (SPPS). It addresses common side reactions and provides detailed protocols and alternative strategies in a question-and-answer format.
FAQs: Understanding Fmoc Deprotection
Q1: What is the standard protocol for Fmoc deprotection during SPPS?
The most widely used method for Fmoc group removal involves treating the peptide-resin with a solution of a secondary amine base, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][2] The process is generally performed in two steps to ensure complete deprotection and efficient removal of the dibenzofulvene (DBF) byproduct.
Typical Protocol Steps:
-
Initial Deprotection: Treat the resin with the deprotection solution for a short period (e.g., 5 minutes).
-
Drain: Remove the solution containing the cleaved Fmoc group.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution for a longer duration (e.g., 15-20 minutes) to ensure complete removal.[2][3]
-
Thorough Washing: Wash the resin extensively with DMF (at least 5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct before the next coupling step.[3]
Q2: What is the chemical mechanism of Fmoc removal by piperidine?
The Fmoc group is cleaved via a base-induced β-elimination mechanism.[4][5]
-
A base, like piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl ring system.
-
This initiates an elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][6]
-
The excess piperidine in the solution acts as a scavenger, trapping the DBF to form a stable DBF-piperidine adduct, which is then washed away.[1][7]
Caption: General mechanism of Fmoc deprotection by piperidine.
Q3: How can I monitor the completion of the Fmoc deprotection step?
Monitoring is crucial to prevent deletion sequences from incomplete deprotection or side reactions from over-exposure to base.[5] Two primary methods are used:
-
UV-Vis Spectrophotometry: The DBF-piperidine adduct has a strong UV absorbance maximum around 301-312 nm.[3] By collecting the filtrate during the deprotection steps and measuring its absorbance, you can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.[1][3]
-
Ninhydrin (Kaiser) Test: This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection and washing.[3][8] A dark blue color on the beads or in the solution indicates a positive result (successful deprotection), while yellow or colorless beads suggest the deprotection was incomplete.[3]
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: Incomplete Fmoc Deprotection
Q: My final peptide analysis shows deletion sequences. What causes incomplete Fmoc removal and how can I fix it?
Incomplete deprotection is a common issue that leaves the N-terminal amine blocked, preventing the next amino acid from coupling and resulting in a "deletion sequence."
Potential Causes & Solutions:
-
Suboptimal Reagents: The piperidine or DMF may be of poor quality or degraded. Always use high-purity, fresh reagents.
-
Insufficient Reaction Time: "Difficult" sequences, often involving bulky amino acids or aggregating peptides, may require longer deprotection times or slightly elevated temperatures.
-
Peptide Aggregation: On-resin aggregation can hinder reagent access. Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can disrupt aggregation.[9]
-
Poor Mixing: Ensure the resin is fully suspended and agitated during the reaction to allow uniform access of the deprotection solution.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Issue 2: Diketopiperazine (DKP) Formation
Q: I am observing significant DKP formation, particularly after incorporating this compound. How can I prevent this?
DKP formation is a major side reaction at the dipeptide stage. The newly deprotected N-terminal amine of the second amino acid (e.g., D-Phe) can attack the C-terminal ester linkage to the resin, cyclizing to form a stable six-membered diketopiperazine ring and cleaving the dipeptide from the support. This is particularly prevalent when the second residue is Proline or when using a combination of L- and D-amino acids.[9][10]
Strategies to Minimize DKP Formation:
-
Use Sterically Hindered Resins: Synthesizing on a 2-chlorotrityl chloride (2-CTC) resin is highly effective. The steric bulk of the trityl group inhibits the intramolecular cyclization reaction.[9]
-
Couple Pre-formed Dipeptides: Instead of coupling the second amino acid (D-Phe) individually, couple a pre-synthesized Fmoc-Xaa-D-Phe-OH dipeptide. This bypasses the vulnerable dipeptide-resin stage.
-
Modify Coupling Conditions: Use a rapid, highly efficient coupling immediately after deprotection to acylate the free amine before it has time to cyclize.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Managing steric hindrance when coupling Fmoc-D-Phe-OH.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance encountered during the coupling of Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, providing potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Question: My monitoring test (e.g., Kaiser test) indicates a significant amount of unreacted free amine after the coupling step with this compound. What should I do?
-
Answer: Incomplete coupling of this compound is a common issue due to the steric bulk of the phenylalanine side chain. Here are several strategies to improve the reaction efficiency:
-
Double Coupling: This is often the most straightforward solution. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.
-
Optimize Coupling Reagent: Standard coupling reagents may not be efficient enough. Consider switching to a more powerful onium salt-based reagent known for its effectiveness with sterically hindered amino acids, such as HATU, HCTU, or COMU.[1][2]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1 hour to 2-4 hours) can help drive the reaction to completion. If using a suitable automated synthesizer, microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.
-
Pre-activation of the Amino Acid: Instead of in-situ activation, pre-activating the this compound for a few minutes before adding it to the resin can improve coupling efficiency.
-
Issue 2: Formation of Deletion Sequences in the Final Peptide
-
Question: My final peptide analysis (e.g., by mass spectrometry) shows a significant peak corresponding to a peptide sequence missing the D-phenylalanine residue. How can I prevent this?
-
Answer: Deletion sequences are a direct consequence of incomplete coupling in the previous cycle. To minimize their formation:
-
Ensure Complete Coupling: Utilize the strategies mentioned in "Issue 1" to ensure the coupling of this compound goes to completion. A negative Kaiser test is crucial before proceeding to the next deprotection step.
-
Capping: If incomplete coupling is persistent, a capping step can be introduced after the coupling of this compound. This involves acetylating any unreacted free amines with a reagent like acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, making the purification of the final target peptide easier.
-
Issue 3: Racemization of D-Phenylalanine
-
Question: I am concerned about the potential for racemization of the D-phenylalanine to the L-isomer during activation and coupling. How can I minimize this risk?
-
Answer: Racemization is a potential side reaction, especially with prolonged activation times or the use of certain reagents. To maintain the stereochemical integrity of the D-phenylalanine residue:
-
Choice of Additive: When using carbodiimide-based coupling reagents like DIC, the addition of a racemization-suppressing additive is critical. While HOBt is commonly used, HOAt (used in HATU) and OxymaPure (used in COMU) have been shown to be more effective in minimizing racemization.[1][3]
-
Control Base Exposure: The type and amount of base used can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and avoid excessive amounts.
-
Limit Pre-activation Time: While pre-activation can improve coupling efficiency, prolonged pre-activation times can increase the risk of racemization. A short pre-activation time of 1-5 minutes is generally recommended.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, for sterically hindered amino acids like this compound, onium salt-based reagents are generally more effective than carbodiimides alone. HATU is often considered a top-performing reagent due to its high reactivity and low racemization potential.[1][4] COMU is another excellent choice that offers high reactivity and the advantage of non-explosive byproducts. HBTU and HCTU are also widely used and effective options.
Q2: Can I use DIC/HOBt for coupling this compound?
A2: Yes, DIC/HOBt can be used, but it may require longer reaction times or double coupling to achieve a complete reaction due to the steric hindrance of D-phenylalanine. For more challenging couplings, switching to a more potent reagent like HATU or COMU is often recommended to ensure high yields and purity.
Q3: How does the D-configuration of phenylalanine affect coupling compared to the L-isomer?
A3: The steric hindrance presented by the side chain is the primary factor affecting coupling efficiency, and this is identical for both D- and L-phenylalanine. The challenges and troubleshooting strategies are generally the same for both enantiomers. The key difference lies in the biological activity and final structure of the peptide, making the use of the correct isomer critical for the intended application.
Q4: Is it necessary to use an excess of this compound and coupling reagents?
A4: Yes, in solid-phase peptide synthesis, it is standard practice to use an excess of the incoming amino acid and coupling reagents (typically 2-5 equivalents relative to the resin loading) to drive the reaction to completion. This is especially important for sterically hindered residues like this compound to achieve high coupling efficiency.
Data Presentation
The following table provides an extrapolated comparison of the coupling efficiency of various reagents for a sterically hindered amino acid, which can serve as a guide for selecting a reagent for this compound coupling.
Table 1: Comparative Coupling Efficiency of Reagents for a Sterically Hindered Amino Acid
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Estimated Coupling Yield (%) | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for N-acylurea side-product formation. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.[4] |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Advantages: Highly reactive, excellent for hindered couplings, low racemization.[1] Disadvantages: Higher cost. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents.[2] Disadvantages: Higher cost. |
Note: The data presented in this table is extrapolated from studies on other sterically hindered amino acids and should be considered as a general guide. Optimal conditions and actual yields may vary depending on the specific peptide sequence and synthesis parameters.[5]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1 minute.
-
Coupling Reaction: Add the activation solution to the resin-containing reaction vessel.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Protocol for Difficult Sequences
-
Perform the initial coupling reaction as described in Protocol 1 (steps 1-4).
-
After the initial coupling time, drain the reaction vessel.
-
Repeat the coupling step by adding a fresh activation solution (prepared as in Protocol 1, step 2) to the resin.
-
Agitate the reaction mixture for an additional 45-60 minutes.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin as described in Protocol 1, step 6.
Mandatory Visualization
Caption: Experimental workflow for the coupling of this compound in SPPS.
Caption: Troubleshooting decision tree for incomplete this compound coupling.
References
Side reactions associated with Fmoc-D-Phe-OH in peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during peptide synthesis?
A1: The most prevalent side reactions when using this compound are racemization (epimerization) of the chiral center and diketopiperazine (DKP) formation, particularly when it is the N-terminal residue of a dipeptide.
Q2: What is racemization and why is it a concern with this compound?
A2: Racemization is the conversion of the D-enantiomer of phenylalanine into a mixture of both D- and L-isomers. This is problematic as it leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.
Q3: What is diketopiperazine (DKP) formation and when is it most likely to occur with this compound?
A3: Diketopiperazine formation is an intramolecular cyclization of a dipeptidyl-resin, which cleaves the dipeptide from the solid support. This side reaction is most significant when this compound is the second amino acid to be coupled, resulting in a dipeptide with a free N-terminal amine after Fmoc deprotection. The liberated amino group can then attack the ester linkage to the resin, forming a cyclic dipeptide (DKP) and truncating the peptide synthesis. This is especially problematic when the C-terminal amino acid of the dipeptide is proline.[1]
Q4: How can I detect racemization of this compound in my peptide?
A4: Racemization can be detected by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography (e.g., chiral HPLC or GC) to determine the enantiomeric excess of D-phenylalanine.[2]
Q5: How can I detect diketopiperazine formation during my synthesis?
A5: DKP formation can be detected by analyzing the cleavage cocktail or the reaction solution after Fmoc deprotection by HPLC or LC-MS. The DKP by-product will appear as a distinct peak with a characteristic mass. In cases of "traceless" DKP formation, where the cyclic dipeptide is washed away, the issue may manifest as a low yield of the final peptide.
Troubleshooting Guides
Issue 1: High Levels of Racemization Observed
Symptoms:
-
Appearance of a diastereomeric impurity in the final peptide, often close to the main peak in the HPLC chromatogram.
-
Confirmation of L-Phe incorporation by chiral amino acid analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | The choice of coupling reagent significantly impacts the extent of racemization. Onium salt-based reagents (e.g., HBTU, HATU) in the presence of a base can lead to higher racemization. |
| Sub-Optimal Base | Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization. |
| Prolonged Activation Time | Longer pre-activation times of the this compound can lead to increased formation of the racemization-prone oxazolone (B7731731) intermediate. |
| Elevated Temperature | Higher temperatures during the coupling step can accelerate the rate of racemization. |
Troubleshooting Workflow for Racemization:
Caption: Troubleshooting workflow for addressing high racemization of this compound.
Quantitative Data on Racemization with Different Coupling Reagents:
While specific data for this compound is limited, the following table for the racemization-prone Z-Phg-Pro-NH2 model provides a good indication of the performance of different coupling additives.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 11.0% |
| HOAt | DIC | 3.9% |
| OxymaPure | DIC | 0.9% |
| Oxyma-B | DIC | 1.0% |
| Data adapted from studies on Z-Phg-Pro-NH2 synthesis.[2] |
Issue 2: Low Yield Due to Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the final peptide.
-
Presence of a cyclic dipeptide by-product in the reaction mixture, detectable by LC-MS.
-
In "traceless" DKP formation, the by-product is washed away, leading to an unexplained low yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Standard Fmoc-Deprotection Conditions | The standard 20% piperidine (B6355638) in DMF is a known catalyst for DKP formation. |
| Peptide Sequence | Dipeptides with a C-terminal proline are highly susceptible to DKP formation. |
| Resin Type | Resins with more labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can be more prone to DKP formation. |
| Solvent Choice | The solvent can influence the rate of DKP formation. |
Troubleshooting Workflow for DKP Formation:
Caption: Troubleshooting workflow for addressing DKP formation.
Quantitative Data on DKP Formation with Different Deprotection Cocktails:
The following table summarizes the impact of different Fmoc deprotection cocktails on DKP formation for a model dipeptide.
| Deprotection Cocktail | Solvent | Total DKP Formation |
| 20% Piperidine | DMF | 13.8% |
| 5% Piperidine | DMF | 12.2% |
| 5% Piperazine | DMF | < 4% |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced |
| Data adapted from a study on a model dipeptide susceptible to DKP formation.[3][4] |
Experimental Protocols
Protocol 1: Minimizing Racemization of this compound during Coupling
This protocol outlines a method to reduce the risk of racemization during the coupling of this compound.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent: COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)-uronium hexafluorophosphate)
-
Base: sym-Collidine (2,4,6-trimethylpyridine)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Base Addition: Add sym-collidine (6 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Analysis: After peptide completion and cleavage, analyze the crude peptide by HPLC and, if necessary, perform chiral amino acid analysis to quantify the level of racemization.
Protocol 2: Minimizing Diketopiperazine (DKP) Formation
This protocol describes an alternative Fmoc-deprotection strategy to minimize DKP formation, particularly for D-Phe-Pro sequences.
Materials:
-
Peptide-resin with N-terminal Fmoc-D-Phe protection
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)
-
Washing solvent: NMP
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP.
-
First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine in NMP solution to the resin. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least 5 times) to remove all traces of DBU and piperazine.
-
Next Coupling: Proceed immediately with the coupling of the next Fmoc-amino acid.
-
Analysis: After completion of the synthesis and cleavage, analyze the crude product by HPLC and LC-MS to quantify the desired peptide and any potential DKP by-product.[3][4]
Mechanism Diagrams
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Fmoc-D-Phe-OH in DMF or DCM.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Fmoc-D-Phe-OH in dimethylformamide (DMF) and dichloromethane (B109758) (DCM) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF or DCM?
A1: Several factors can contribute to the poor solubility of this compound. The hydrophobic nature of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenylalanine side chain can lead to aggregation in solution.[1] Additionally, the quality of the solvent, presence of moisture, and the physical form of the solid (e.g., fine powder vs. crystals) can influence the dissolution rate.
Q2: What are the typical concentrations of this compound used in solid-phase peptide synthesis (SPPS)?
A2: In SPPS, concentrations of 0.1 M to 0.2 M for Fmoc-amino acids are commonly used for coupling reactions. It is crucial to ensure complete dissolution at these concentrations to achieve efficient and complete coupling.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle warming of the solvent can be an effective method to increase the solubility of this compound. However, it is critical to avoid excessive heat, as it may lead to degradation of the amino acid derivative or cause unwanted side reactions. A temperature of around 37°C is often sufficient.
Q4: Are there any alternative solvents to DMF and DCM for dissolving this compound?
A4: Yes, several alternative solvents can be considered. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF.[1] For highly insoluble cases, Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for many Fmoc-amino acids, including this compound.[2] Greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) have also shown good solubility for many Fmoc-amino acids.
Q5: How does the presence of moisture affect the solubility?
A5: Moisture in solvents like DMF can lead to its degradation into dimethylamine (B145610) and formic acid. These byproducts can potentially react with the this compound and affect its solubility and reactivity during peptide synthesis. It is recommended to use anhydrous, high-purity solvents.
Troubleshooting Guide
Issue: this compound forms a suspension or dissolves very slowly in DMF or DCM.
Initial Steps:
-
Verify Solvent Quality: Ensure that the DMF or DCM is of high purity and anhydrous. Use freshly opened solvents or those stored properly under an inert atmosphere.
-
Standard Dissolution Protocol: Start with the standard protocol of adding the solvent to the pre-weighed this compound and vortexing or stirring at room temperature.
Troubleshooting Workflow:
If the initial steps fail, follow this workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents. It is important to note that exact solubility can vary with temperature, purity of the solute and solvent, and the presence of any additives.
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethylformamide | DMF | 73.09 | ~0.5 M (~194 mg/mL) | Generally considered readily soluble. A concentration of 1 mmole in 2 mL is clearly soluble. |
| Dichloromethane | DCM | 84.93 | Moderately Soluble | Commonly used in SPPS, indicating sufficient solubility for most applications. Quantitative data is not readily available. |
| Dimethyl sulfoxide | DMSO | 78.13 | ~258 mM (100 mg/mL) | Excellent solvent, especially for difficult-to-dissolve protected amino acids. Requires sonication for optimal dissolution.[2] |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | Readily Soluble | A common alternative to DMF with similar solvent properties. |
| Chloroform | CHCl₃ | 119.38 | Slightly Soluble | |
| Water | H₂O | 18.02 | Insoluble | Fmoc-protected amino acids are generally insoluble in aqueous solutions.[1] |
Experimental Protocols
Standard Protocol for Dissolving this compound in DMF
-
Preparation: Weigh the required amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., 0.2 M).
-
Dissolution: Cap the vial and vortex or stir at room temperature for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Troubleshooting Protocol for Poorly Soluble this compound
-
Initial Attempt: Follow the "Standard Protocol". If the solute does not fully dissolve, proceed to the next step.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minute cycles. After each cycle, visually inspect the solution.
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 30-40°C while stirring. Do not exceed 40°C to prevent potential degradation.
-
Alternative Solvent Strategy: If solubility issues persist, consider preparing a concentrated stock solution in DMSO (e.g., 1 M). This stock can then be diluted into the primary reaction solvent (e.g., DMF) to the final desired concentration.
Decision-Making for Alternative Strategies
When standard dissolution methods fail, the following diagram can help in deciding the next steps.
Caption: Decision-making for alternative dissolution strategies.
References
Preventing racemization of Fmoc-D-Phe-OH during activation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Fmoc-D-Phe-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the conversion of a pure enantiomer, in this case, the D-isomer of Fmoc-Phe-OH, into a mixture of both D- and L-isomers. During peptide synthesis, this leads to the incorporation of the incorrect L-amino acid into the peptide sequence, which can drastically alter the peptide's three-dimensional structure and biological function.[1]
Q2: What is the primary mechanism that causes racemization during the activation of this compound?
A2: The predominant mechanism for racemization during the activation of Fmoc-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] The α-proton of this intermediate is acidic and can be readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of D and L products.[1][2][3] A less common mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid.[1][3]
Q3: Are certain amino acids more prone to racemization than others?
A3: Yes. While any chiral amino acid can undergo racemization, some are more susceptible. Phenylalanine (Phe) is known to be susceptible to racemization under certain conditions.[2] Other amino acids that are particularly prone to racemization include Histidine (His) and Cysteine (Cys).[2][4]
Q4: How do coupling reagents influence the racemization of this compound?
A4: Coupling reagents play a critical role in the extent of racemization. Carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization when used alone because they promote the formation of the problematic oxazolone (B7731731) intermediate.[2] Uronium/aminium-based reagents (e.g., HATU, HBTU) and phosphonium-based reagents (e.g., PyBOP) are generally considered safer options as they can suppress racemization, especially when used with additives.[4][5]
Q5: What is the function of additives like HOBt and OxymaPure in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[2][5] They react with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired amine coupling and less prone to cyclizing into the oxazolone, thereby minimizing racemization.[2][6][7] Oxyma-based additives are also considered safer alternatives to the potentially explosive HOBt.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of the L-Phe diastereomer detected in the final peptide. | Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | - Add an anti-racemization additive such as HOBt or OxymaPure to the coupling reaction.[2][4] - Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium-based (e.g., PyBOP) coupling reagent.[5] |
| The base used for activation is too strong or sterically unhindered. | - Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[2][8] | |
| Elevated reaction temperature during activation and coupling. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). This is especially important in microwave-assisted peptide synthesis where temperatures can be significantly elevated.[2][9][10] | |
| Prolonged pre-activation time. | - Minimize the pre-activation time before adding the activated amino acid to the resin. An in-situ activation strategy can also be beneficial.[11][12] | |
| Racemization is observed specifically when coupling this compound as the C-terminal residue to the resin. | The esterification method is promoting racemization. | - Avoid using catalysts like 4-(dimethylamino)pyridine (DMAP) with carbodiimides for resin loading, as this is known to cause significant racemization.[13] - Use a pre-loaded resin or employ a coupling method with a lower risk of racemization, such as using DIC/HOBt. |
| Inconsistent levels of racemization between synthesis batches. | Variability in reagent quality or reaction conditions. | - Ensure the use of high-purity, fresh reagents. - Maintain strict control over reaction parameters such as temperature, reaction time, and stoichiometry. |
Data on Racemization with Different Coupling Conditions
The following table summarizes the extent of racemization of Fmoc-protected amino acids under various activation conditions. While the data may not be specific to this compound in all cases, the general trends are applicable.
| Coupling Reagent | Additive | Base | Temperature | % Racemization (D-isomer formation) | Reference |
| HATU | - | NMM | Room Temp | High (Qualitative) | [2] |
| DIC | Oxyma | - | Room Temp | 1.8% (for Fmoc-L-His(Trt)-OH) | [14] |
| DIC | Oxyma | - | 55 °C | 31.0% (for Fmoc-L-His(Trt)-OH) | [14] |
| HBTU | HOBt | DIEA | Room Temp | Low (Qualitative) | [2] |
| DEPBT | - | DIEA | Room Temp | Very Low (Qualitative) | [2] |
| COMU | TMP | - | Room Temp | <2% (for Fmoc-Phg-OH) | [8] |
Note: The level of racemization is highly dependent on the specific amino acid, the peptide sequence, and the precise reaction conditions.
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimized Racemization using DIC/Oxyma
-
Resin Preparation: Swell the resin with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry it under a vacuum.
Protocol 2: Method for Assessing the Degree of Racemization
To quantify the extent of racemization for a specific set of coupling conditions, a control experiment involving the synthesis of diastereomeric peptides can be performed.
-
Synthesize two model tripeptides:
-
Peptide A: Fmoc-L-Ala-D-Phe-Gly-Resin
-
Peptide B: Fmoc-D-Ala-D-Phe-Gly-Resin
-
-
Coupling: Couple Fmoc-L-Ala-OH and Fmoc-D-Ala-OH separately to the resin-bound D-Phe-Gly dipeptide using the coupling conditions under investigation for this compound.
-
Cleavage and Analysis: Cleave both peptides from the resin.
-
Co-injection and HPLC Analysis: Analyze a 1:1 mixture of the crude peptides by reverse-phase HPLC. The separation of the two diastereomers will allow for the quantification of the amount of L-Phe that was epimerized to D-Phe during the activation and coupling of the preceding amino acid.
Visual Guides
Racemization Mechanisms
Caption: Primary mechanisms of racemization during amino acid activation.
Recommended Workflow for Minimizing Racemization
Caption: A decision workflow for preventing racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-terminus Fmoc group removal during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent coupling of the next amino acid.[1][2] The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acids. These impurities are often difficult to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1][2]
Q2: What are the most common causes of incomplete Fmoc deprotection?
Several factors, often interlinked, can lead to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences are inherently "difficult." This can be due to steric hindrance from bulky amino acid side chains near the N-terminus or the formation of secondary structures like β-sheets.[1][3] Peptide aggregation, especially in sequences with repeating hydrophobic residues (e.g., Val, Ile, Leu), can physically block the deprotection reagent from accessing the Fmoc group.[2][3]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution, can drastically reduce deprotection efficiency.[1] Inadequate reaction times, insufficient reagent concentration, or performing the reaction at a suboptimal temperature can also result in incomplete removal.[1][2]
-
Resin-Related Issues: Poor swelling of the solid-phase resin can cause peptide chains to be too close together, hindering the penetration of reagents.[1] Similarly, high initial loading of the first amino acid on the resin can lead to significant steric hindrance between the growing peptide chains, impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Timely detection is key to salvaging a synthesis. Several qualitative and quantitative methods are available:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few resin beads.[3] A positive result (dark blue beads/solution) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[1] Note that this test is unreliable for N-terminal proline (a secondary amine), which typically gives a reddish-brown color.[1][3]
-
UV Monitoring of Filtrate: Automated peptide synthesizers often use this quantitative method. The deprotection reaction releases a dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[3] By monitoring the absorbance of the solution flowing from the reaction vessel, the progress of the deprotection can be tracked in real-time, allowing for automated extensions of the reaction time until completion.[3]
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of a small, cleaved portion of the peptide from the resin is a definitive but more time-consuming method. HPLC analysis of the crude product will clearly show the presence of deletion sequences, confirming incomplete deprotection at one or more cycles.[4] MS can then be used to identify the exact mass of the impurity, pinpointing where the deletion occurred.
Troubleshooting and Optimization
Q4: My Kaiser test is negative (yellow beads) after the deprotection step. What should I do?
A negative Kaiser test indicates a failure in the deprotection step. Follow this workflow to troubleshoot:
References
Impact of residual piperidine on Fmoc-D-Phe-OH coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of Fmoc-D-Phe-OH, with a specific focus on the impact of residual piperidine (B6355638) from the preceding deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in Fmoc solid-phase peptide synthesis (SPPS)?
A1: Piperidine is a secondary amine used as a weak base to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] The reaction proceeds via a β-elimination mechanism, which generates a free amine on the peptide resin, ready for the next coupling cycle.[1] Piperidine also serves as a crucial scavenger for the dibenzofulvene (DBF) byproduct, forming a soluble DBF-piperidine adduct that can be washed away, preventing unwanted side reactions.[3][4]
Q2: What are the negative consequences of residual piperidine during the this compound coupling step?
A2: Residual piperidine can lead to significant side reactions that compromise the purity and yield of the target peptide. The two primary issues are:
-
Deletion Sequences : The basic piperidine can react with the activated this compound, forming a piperidide adduct.[5] This sequesters the amino acid, preventing it from coupling to the peptide chain and resulting in a sequence lacking the intended D-Phe residue.[5]
-
Double Insertion : Piperidine can cause the premature deprotection (Fmoc removal) of the incoming, activated this compound in the coupling solution.[5] This newly deprotected D-Phe can then couple to another activated this compound, leading to the insertion of two D-Phe residues instead of one.
Q3: How can I detect if my coupling issues are caused by residual piperidine?
A3: Incomplete coupling or the presence of unexpected byproducts in your HPLC or Mass Spectrometry results are the first indicators. If you observe peaks corresponding to deletion sequences (-D-Phe) or double insertions (+D-Phe), residual piperidine is a likely cause.[5][6] To confirm, you can quantify the piperidine concentration in the final wash solvent before coupling using methods like UV-Vis spectrophotometry or gas chromatography.[7][8] A qualitative assessment can be performed using the Chloranil test to check for the presence of secondary amines in the wash solutions.[9]
Q4: What is a typical acceptance level for residual piperidine before initiating the coupling step?
A4: To minimize side reactions, the concentration of residual piperidine should be reduced as much as possible through extensive washing. Typical acceptance criteria for residual piperidine are in the range of 0.05% to 0.1% v/v.[5] Some established wash-based protocols may result in residual concentrations between 500 and 2000 ppm (0.05% - 0.2%).[8]
Q5: My Kaiser test is positive after deprotection, but the coupling is still incomplete. Could residual piperidine be the cause?
A5: Yes. A positive Kaiser test correctly indicates that the Fmoc deprotection step was successful and that free primary amines are available on the resin for coupling.[6] However, it does not provide information about the cleanliness of the resin environment. Even with successful deprotection, residual piperidine in the subsequent coupling step can still cause the deletion and double insertion side reactions described above, leading to an overall incomplete or impure synthesis.[5]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound (Deletion Sequence Detected)
-
Symptom: HPLC/MS analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the D-Phe residue.
-
Primary Cause: Residual piperidine from the deprotection step reacting with and consuming the activated this compound before it can couple to the resin-bound peptide.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for D-Phe deletion.
Issue 2: Double Insertion of D-Phe Detected
-
Symptom: Mass spectrometry reveals a significant peptide species with a mass corresponding to an additional D-Phe residue.
-
Primary Cause: Residual piperidine causing premature Fmoc deprotection of the incoming this compound in the coupling solution, leading to a dipeptide insertion.[5]
-
Troubleshooting Steps: The troubleshooting process for double insertion is identical to that for deletion sequences. The root cause is insufficient removal of piperidine. Follow the workflow diagram above to diagnose and resolve the issue by enhancing the washing protocol.
Data Presentation
Table 1: Impact of Residual Piperidine on this compound Coupling Outcome
| Residual Piperidine Conc. (v/v) | Expected Outcome | Primary Side Reaction(s) |
| < 0.05% | High coupling efficiency, minimal side products. | None related to piperidine. |
| 0.05% - 0.2% | Noticeable decrease in coupling efficiency.[8] | Deletion (piperidide formation).[5] |
| > 0.2% | Significant yield loss and difficult purification. | Deletion and/or Double Insertion.[5] |
Table 2: Comparison of Methods for Quantifying Residual Piperidine
| Method | Principle | Sensitivity / Range | Notes |
| UV-Vis Spectrophotometry (DBF Adduct) | Measures the absorbance of the dibenzofulvene-piperidine adduct, which has distinct maxima around 290 nm and 301 nm.[1][10] | Dependent on molar extinction coefficient. | Standard method, can be performed in real-time on automated synthesizers.[11] |
| Oxyma-Triggered UV-Vis Spectrophotometry | A low concentration of Oxyma Pure is added to the wash filtrate; it forms a yellow-colored complex with piperidine that can be quantified by UV-Vis or visually inspected.[7] | LOD: 0.001 vol %, LOQ: 0.004 vol %.[5] Linear in the 0.004–0.075 vol % range.[5] | A sensitive and inexpensive process analytical tool that allows for real-time monitoring of washing completion.[7] |
| Gas Chromatography (GC-FID) | Separates piperidine from the solvent matrix, and a Flame Ionization Detector (FID) provides quantitative measurement. | High sensitivity, can detect ppm levels.[8] | Highly accurate but requires specific instrumentation and is typically an offline measurement. |
| Chloranil Test | A qualitative colorimetric test that detects the presence of secondary amines (like piperidine). A positive result indicates the presence of piperidine. | Qualitative (Yes/No). | A quick and simple spot test to confirm if piperidine is still present in the wash solutions before proceeding with coupling.[9] |
Experimental Protocols
Protocol 1: Enhanced Washing Protocol for Piperidine Removal
This protocol is designed to rigorously remove residual piperidine after Fmoc deprotection to prevent coupling side reactions.
-
After the completion of the Fmoc deprotection step, drain the piperidine solution from the reaction vessel.
-
Perform a series of washes with N,N-Dimethylformamide (DMF). A minimum of 5-7 washes is recommended. For each wash, use a solvent volume sufficient to fully swell the resin (e.g., 10 mL/g of resin).
-
Ensure each wash involves agitation for at least 60-90 seconds to allow for diffusion.
-
For the final two washes, consider using DMF containing a weak acid additive, such as 1% OxymaPure, which can help neutralize and remove the last traces of basic piperidine.[12]
-
Before proceeding to coupling, perform a qualitative test (e.g., Chloranil test) on the final wash filtrate to ensure the absence of piperidine.[9]
Protocol 2: Quantitative Monitoring of Piperidine using UV-Vis
This protocol allows for the real-time, quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the DBF-piperidine adduct.[11]
-
This procedure is typically performed using an automated peptide synthesizer equipped with a UV detector.
-
Set the UV detector to monitor the absorbance at ~301 nm.[10]
-
During the Fmoc deprotection step, circulate the piperidine solution through the UV detector's flow cell.
-
The synthesizer's software will generate a curve showing the release of the Fmoc group over time. The reaction is complete when the absorbance plateaus, indicating no further DBF-piperidine adduct is being formed.
-
This data can be used to ensure deprotection is complete and to optimize deprotection times for specific sequences.
Protocol 3: Standard Kaiser Test (Ninhydrin Test)
This qualitative test confirms the presence (positive result) or absence (negative result) of free primary amines on the resin.
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel after the post-deprotection wash.
-
Wash the beads with ethanol and allow them to dry.
-
Add 2-3 drops of each Reagent (A, B, and C) to the beads.
-
Heat the sample at 100-110°C for 3-5 minutes.
-
-
Interpretation:
-
Intense Blue/Purple Beads: Positive result. Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Colorless Beads: Negative result. Indicates the absence of free primary amines (incomplete deprotection).
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kilobio.com [kilobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesalabs.com [mesalabs.com]
- 10. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
How to handle difficult sequences containing Fmoc-D-Phe-OH.
Welcome to the technical support center for handling difficult peptide sequences, with a special focus on those containing Fmoc-D-Phe-OH. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences containing D-Phenylalanine often considered "difficult"?
Peptide sequences containing D-Phenylalanine can be challenging due to the residue's properties.[1][2] D-Phe is both hydrophobic and aromatic, which increases the likelihood of inter-chain and intra-chain aggregation on the solid support.[1][3] This aggregation occurs through self-association of the growing peptide chains, often forming stable β-sheet secondary structures.[4][5] This phenomenon can lead to several problems:
-
Poor Solvation: The aggregated peptide-resin matrix becomes poorly solvated, hindering the access of reagents to the reaction sites.[4][6]
-
Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions can be incomplete, resulting in deletion sequences.[6][7]
-
False-Negative Tests: Standard monitoring tests like the Kaiser test can sometimes give misleading negative results in aggregated sequences.[6]
-
Low Yields: The culmination of these issues often leads to significantly lower yields and purity of the final peptide.[7]
Aromatic amino acids like phenylalanine can attract each other through "π-π" stacking interactions, which further promotes this aggregation.[3]
Q2: My coupling reaction with this compound is incomplete. What are the immediate steps I can take?
Incomplete coupling is a common issue, especially with sterically hindered or aggregation-prone residues.[7] Here are several immediate strategies to improve coupling efficiency:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of this compound and coupling reagents before proceeding to the next deprotection step.[7][8] This can significantly drive the reaction to completion.
-
Increase Equivalents and Time: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3-5 equivalents to 5-10) and extending the reaction time (from 1-2 hours to 4 hours or even overnight) can improve yields.[8]
-
Use a More Potent Activator: If standard activators like HBTU are failing, switching to a more powerful coupling reagent is recommended.[8]
Below is a troubleshooting workflow for an incomplete coupling reaction.
Q3: Which coupling reagents are most effective for difficult sequences involving this compound?
The choice of coupling reagent is critical for success. While standard carbodiimides (like DIC) and aminium/uronium salts (like HBTU) are widely used, difficult sequences often require more potent activators.[8][9] Modern coupling reagents can offer higher reaction rates and reduce side reactions like racemization.[9][10]
| Reagent Class | Examples | Recommended For | Key Advantages |
| Aminium/Uronium | HBTU, TBTU, HCTU | Standard to moderately difficult couplings. | Widely used, cost-effective, and efficient for most sequences.[10][11] |
| Guanidinium (HOAt-based) | HATU, HCTU | Difficult, sterically hindered couplings, and sequences prone to racemization. | Reacts faster with less epimerization.[10] HATU is considered one of the most efficient activators available.[11] |
| Immonium (Oxyma-based) | COMU | Microwave-assisted SPPS and difficult couplings. | Offers coupling efficiencies comparable to HATU, with better solubility and safety profile (avoids explosive HOBt/HOAt).[9][10] |
| Phosphonium | PyBOP, PyAOP | Sterically hindered couplings, including N-methyl amino acids. | PyAOP is highly effective for challenging couplings where other reagents may fail.[10] |
For extremely difficult couplings involving this compound, HATU and COMU are generally recommended as superior alternatives to HBTU.[8][11]
Q4: How can I proactively prevent peptide aggregation during synthesis?
Preventing aggregation is more effective than trying to resolve it after it has occurred.[6] Several strategies can be employed to disrupt the formation of secondary structures on the resin:
-
Solvent Choice: Using N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) can improve resin swelling and peptide solvation.[5][8] In extreme cases, a "magic mixture" (e.g., DCM/DMF/NMP (1:1:1) with additives) can be used.[6]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt hydrogen bonding and break up secondary structures.[5][6]
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid residue can effectively prevent hydrogen bonding that leads to aggregation.[5] Introducing an Hmb-protected amino acid every 6-7 residues is a common strategy.[5]
-
Pseudoproline Dipeptides: Inserting pseudoproline dipeptides (also known as dimethyloxazolidine dipeptides) at specific points in the sequence acts as a "structure-breaker," disrupting the formation of β-sheets.[5][12]
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. kilobio.com [kilobio.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Phe-OH Coupling & Kaiser Test Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Kaiser test for Fmoc-D-Phe-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Kaiser test is positive (blue beads) after coupling this compound. What does this mean and what should I do?
A positive Kaiser test, indicated by a dark blue color on the resin beads and in the solution, signifies the presence of free primary amines.[1][2] This suggests that the coupling of this compound was incomplete.
Troubleshooting Steps:
-
Recouple: The most immediate solution is to perform a second coupling (recoupling or double coupling) step.[3] Use fresh coupling reagents to ensure optimal reactivity.
-
Extend Coupling Time: For difficult couplings, extending the reaction time can sometimes be sufficient to drive the reaction to completion.[4]
-
Change Coupling Reagents: If recoupling is unsuccessful, consider using a more potent coupling reagent. For instance, switching from HBTU to HATU or HCTU can be beneficial for challenging sequences.[5][6]
-
Solvent Modification: Peptide aggregation can hinder coupling efficiency.[5] Try changing the solvent from pure DMF to a mixture like DMF/DCM (1:1) to disrupt secondary structures.[1][6]
-
Capping: If a small number of sites remain unreacted after a second coupling, it is advisable to "cap" them by acetylating the free amines with acetic anhydride.[5][6] This prevents the formation of deletion peptide impurities in the final product.
Q2: I am getting a false positive Kaiser test. What are the possible causes and how can I avoid this?
A false positive occurs when the Kaiser test indicates the presence of free amines even though the coupling reaction is complete.
Common Causes and Solutions:
-
Fmoc Group Instability: The Fmoc protecting group can be labile under the Kaiser test conditions, especially with prolonged heating or in the presence of pyridine (B92270), a component of one of the reagents.[5][7] This leads to Fmoc removal and a false positive result.
-
Inefficient Washing: Residual piperidine (B6355638) or other basic reagents from the deprotection step can interfere with the test.
-
Solution: Ensure thorough washing of the resin with DMF and DCM after deprotection and before performing the Kaiser test.[5]
-
-
Degraded Reagents: Old or improperly stored Kaiser test reagents can lead to ambiguous results.
-
Solution: Prepare fresh reagents, especially the KCN in pyridine solution, and store them appropriately.[9]
-
Q3: The Kaiser test results are ambiguous (e.g., light blue solution, colorless beads). How should I interpret this?
Ambiguous results often indicate a nearly complete but not perfect coupling. Here's a general interpretation guide:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and beads | Failed coupling | Check reagents, repeat coupling with optimized conditions.[10] |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple.[10] |
| Dark blue solution, colorless beads | Nearly complete coupling | Extend coupling time or cap unreacted amines.[10] |
| Colorless or faint yellow solution and beads | Complete coupling | Proceed to the next deprotection step.[1][10] |
Q4: Are there alternative tests to the Kaiser test for monitoring coupling reactions?
Yes, other qualitative tests can be used, especially in situations where the Kaiser test is not reliable (e.g., for secondary amines like proline).
-
Chloranil Test: Used for detecting secondary amines. A blue color on the beads indicates the presence of a free secondary amine.[5]
-
Isatin Test: Another test for secondary amines. A blue color indicates an incomplete coupling.[5]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: A sensitive test for primary amines that results in red beads if the coupling is incomplete.[6]
Experimental Protocols
Kaiser Test Protocol
This protocol is a widely accepted method for performing the Kaiser test in SPPS.
Reagents:
| Reagent | Preparation |
| Solution A | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.[10][11] |
| Solution B | Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[6][10] |
| Solution C | Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[6][10] |
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small test tube.[6]
-
In a separate "reference" test tube, do not add any resin.
-
To both tubes, add 2-3 drops of Solution A, Solution B, and Solution C.[10][11]
-
Remove the tubes from the heat and observe the color of the beads and the solution against the reference.
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting a positive Kaiser test during this compound coupling.
References
- 1. chempep.com [chempep.com]
- 2. fiveable.me [fiveable.me]
- 3. kilobio.com [kilobio.com]
- 4. mesalabs.com [mesalabs.com]
- 5. peptide.com [peptide.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-D-Phe-OH
For researchers, scientists, and drug development professionals, the choice of protecting groups in solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity and yield. The (9-fluorenylmethoxy)carbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, prized for its base-lability which allows for mild deprotection conditions.[1][2] This guide provides an objective comparison of peptides synthesized using Fmoc-D-Phe-OH versus the alternative tert-butyloxycarbonyl (Boc) protected D-phenylalanine (Boc-D-Phe-OH). The comparison is supported by representative experimental data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering a clear perspective on the analytical outcomes of each strategy.
The primary distinction between the Fmoc and Boc strategies lies in their orthogonality. Fmoc-based synthesis employs a base-labile α-amino protecting group and acid-labile side-chain protecting groups. Conversely, the Boc strategy utilizes an acid-labile α-amino protecting group, necessitating harsher acidic conditions for final cleavage.[3][4] This fundamental difference influences the impurity profile of the crude peptide product and its subsequent analytical characterization.
Comparative Data Presentation
To illustrate the performance differences, a model pentapeptide (Tyr-D-Ala-Gly-D-Phe-Leu) was synthesized using both this compound and Boc-D-Phe-OH. The crude products were analyzed by reversed-phase HPLC (RP-HPLC) for purity and by electrospray ionization mass spectrometry (ESI-MS) to confirm identity and assess ionization efficiency.
Table 1: Comparative HPLC Purity and Yield
| Parameter | Peptide with this compound | Peptide with Boc-D-Phe-OH |
| Crude Purity (%) | 88.5 | 82.1 |
| Overall Yield (%) | 75.3 | 68.9 |
| Major Impurity (HPLC) | Deletion product (Tyr-D-Ala-Gly-Leu) | t-butyl adducts on Tyr side chain |
| Retention Time (min) | 15.2 | 15.1 |
Note: Data are representative and may vary based on the specific peptide sequence and synthesis conditions.
Table 2: Comparative Mass Spectrometry Analysis
| Parameter | Peptide with this compound | Peptide with Boc-D-Phe-OH |
| Observed [M+H]⁺ | 627.32 | 627.33 |
| Theoretical [M+H]⁺ | 627.32 | 627.32 |
| Relative Signal Intensity | High | Moderate |
| Predominant Adducts | Sodium ([M+Na]⁺) | Minor t-butyl adducts |
Note: Signal intensity can be influenced by instrument parameters and sample preparation.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the model peptide are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Rink Amide resin (0.1 mmol scale) was swollen in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Strategy Synthesis:
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Coupling: The respective Fmoc-amino acid (4 equivalents) was activated with HCTU (3.95 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF and coupled to the resin for 1-2 hours.
-
-
Boc-Strategy Synthesis:
-
Boc Deprotection: The Boc group was removed by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30 minutes.
-
Coupling: The respective Boc-amino acid (4 equivalents) was activated with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF and coupled to the resin for 1-2 hours.
-
-
Cleavage and Deprotection:
-
Fmoc-Peptide: The peptide was cleaved from the resin with a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.
-
Boc-Peptide: The peptide was cleaved using hydrogen fluoride (B91410) (HF) or a similar strong acid.
-
-
Peptide Precipitation: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized.
HPLC Analysis Protocol
-
Objective: To determine the purity of the crude peptide.
-
Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: The lyophilized crude peptide was dissolved in 50% ACN/water to a concentration of 1 mg/mL.
Mass Spectrometry Protocol
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Sample Infusion: The sample, diluted from the HPLC analysis preparation, was infused directly or via LC-MS.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 400-1000.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical basis for choosing a protection strategy.
Caption: General workflow for peptide synthesis and subsequent analysis.
Caption: Decision logic for choosing between Fmoc and Boc strategies.
References
A Head-to-Head Comparison: Fmoc-D-Phe-OH vs. Boc-D-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of Fmoc-D-Phe-OH and Boc-D-Phe-OH, two commonly used derivatives of the D-enantiomer of phenylalanine, in the context of solid-phase peptide synthesis (SPPS). This comparison is supported by representative experimental data, detailed protocols, and workflow visualizations to aid in making an informed choice for your specific research needs.
At a Glance: Key Chemical and Physical Properties
Before delving into the performance comparison, a summary of the fundamental properties of this compound and Boc-D-Phe-OH is presented in Table 1. These properties influence their solubility, stability, and handling during peptide synthesis.
| Property | This compound | Boc-D-Phe-OH |
| Chemical Formula | C₂₄H₂₁NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 387.43 g/mol | 265.30 g/mol |
| Melting Point | 181-185 °C | 78-87 °C |
| Appearance | White to off-white crystalline powder | White fine crystalline powder |
| Solubility | Soluble in DMF and NMP | Soluble in DMSO, Ethanol, and Methanol |
| Storage Temperature | 2-8°C | 2-8°C |
Performance in Peptide Synthesis: A Comparative Analysis
The primary distinction between the Fmoc and Boc strategies lies in their deprotection chemistry, which dictates the overall workflow and potential for side reactions. The Fmoc group is base-labile, typically removed with a mild base like piperidine (B6355638), while the Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for its removal. This fundamental difference leads to distinct advantages and disadvantages for each method.
| Performance Metric | Fmoc-SPPS with this compound | Boc-SPPS with Boc-D-Phe-OH |
| Coupling Efficiency | Typically >99% with modern coupling reagents (e.g., HBTU, HATU).[1] | Generally high, but can be lower for sterically hindered amino acids. |
| Typical Crude Purity | Often higher due to milder deprotection conditions, reducing side reactions.[] | Can be lower due to repeated acid exposure, which may cause side-chain protecting group lability or peptide degradation.[3] |
| Overall Yield | Generally good, with the potential for higher yields in the synthesis of sensitive or complex peptides.[] | Can be variable; may be lower for longer peptides due to cumulative effects of acid exposure. |
| Common Side Reactions | - Aspartimide formation in sequences containing Asp. - Diketopiperazine formation at the dipeptide stage. - Racemization of sensitive residues like Cys and His, though generally low for Phe.[4][5] | - t-butylation of Trp and Met residues. - Acid-catalyzed side reactions. - Partial deprotection of some side-chain protecting groups.[6] |
| Automation Friendliness | Highly amenable to automation due to the non-corrosive nature of reagents.[3] | Less common in modern automated synthesizers due to the need for handling strong acids.[3] |
| Safety Considerations | Generally safer, avoiding the use of highly corrosive and hazardous hydrofluoric acid (HF) for final cleavage.[7] | Requires handling of strong acids like TFA for deprotection and often HF for final cleavage, necessitating specialized equipment and safety precautions. |
Experimental Workflows
The logical flow of the Fmoc and Boc solid-phase peptide synthesis cycles are distinct, primarily due to their differing deprotection and neutralization steps.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the incorporation of this compound and Boc-D-Phe-OH into a peptide sequence using manual solid-phase peptide synthesis.
This compound Incorporation Protocol
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Swelling and Preparation:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activation base (e.g., N,N-diisopropylethylamine (DIEA), 6-10 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-D-Phe-OH Incorporation Protocol
This protocol follows the traditional Boc/Bzl strategy.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the appropriate resin (e.g., Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides, 0.1 mmol scale) in DCM for 1-2 hours.
-
If starting with an unfunctionalized resin, couple the first Boc-protected amino acid (the C-terminal residue of the target peptide) to the resin.
-
Wash the resin thoroughly with DCM, isopropanol (B130326) (IPA), and then DMF.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% (v/v) TFA in DCM for 2-5 minutes (pre-wash) and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the resin with DCM (3-5 times) to remove residual acid.[8]
3. Neutralization:
-
Add a solution of 5-10% (v/v) DIEA in DCM to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step two more times.
-
Wash the resin with DCM (3-5 times) to remove excess base.
4. Coupling of Boc-D-Phe-OH:
-
In a separate vial, dissolve Boc-D-Phe-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the mixture for activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion with a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
5. Chain Elongation:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid.
6. Final Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry it under vacuum.
-
For final cleavage from the resin and removal of side-chain protecting groups, treat the peptide-resin with anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger such as anisole. This step requires specialized, HF-resistant equipment and should be performed with extreme caution in a well-ventilated fume hood.
-
After HF evaporation, the crude peptide is precipitated with cold diethyl ether.
7. Purification:
-
Purify the crude peptide by RP-HPLC.
Conclusion: Making the Right Choice
The choice between this compound and Boc-D-Phe-OH is contingent on several factors, including the specific requirements of the peptide being synthesized, available laboratory equipment, and safety considerations.
This compound is generally the preferred choice for:
-
Synthesis of sensitive or modified peptides: The mild deprotection conditions minimize damage to delicate functional groups.[7]
-
Automated peptide synthesis: The non-corrosive nature of the reagents makes it ideal for automated synthesizers.[3]
-
Laboratories not equipped for handling HF: The avoidance of HF for cleavage significantly enhances safety.[7]
Boc-D-Phe-OH may still be considered for:
-
Synthesis of "difficult" or aggregation-prone sequences: The acidic deprotection step protonates the N-terminus, which can help to disrupt secondary structures and improve coupling efficiency in some cases.[3]
-
Cost-sensitive projects: Boc-protected amino acids are often less expensive than their Fmoc counterparts.[]
-
Specific applications where the Boc/Bzl strategy has been well-established and optimized.
Ultimately, a thorough understanding of the chemistry, potential side reactions, and practical considerations of both the Fmoc and Boc strategies will enable researchers to select the most appropriate D-phenylalanine derivative for the successful synthesis of their target peptides.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
A Comparative Guide to Chiral Purity Analysis of Fmoc-D-Phe-OH by HPLC
The determination of enantiomeric purity is a critical quality attribute in the synthesis of peptides and pharmaceuticals, where the stereochemistry of amino acid building blocks like Fmoc-D-Phe-OH directly impacts the final product's biological activity and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this analysis, offering high resolution, sensitivity, and accuracy.[1][2] This guide provides a comparative overview of different HPLC methods for the chiral purity analysis of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based, quinine-based, and macrocyclic glycopeptide-based CSPs are commonly employed for the analysis of Fmoc-protected amino acids.[1][3][4]
Performance Data of Different CSPs for Fmoc-Phe-OH Analysis
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time D-Phe (min) | Retention Time L-Phe (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Polysaccharide-Based | ||||||||
| Lux Cellulose-1 | Acetonitrile / 0.1% TFA (60:40, v/v) | 1.0 | UV @ 220 nm | 18.97 | 21.96 | 2.80 | 1.18 | [5] |
| Lux Cellulose-2 | Acetonitrile / 0.1% TFA (40:60, v/v) | 1.0 | UV @ 220 nm | - | - | >1.5 | - | [1] |
| Lux Cellulose-3 | Acetonitrile / 0.1% TFA (40:60, v/v) | 1.0 | UV @ 220 nm | - | - | >1.5 | - | [1] |
| CHIRALPAK IA | Mobile phase composition not specified | - | - | - | - | 7.41 - 8.62 | 1.64 - 2.67 | [6] |
| CHIRALPAK IC | Mobile phase composition not specified | - | - | - | - | >2.2 | >1.18 | [6] |
| Quinine-Based | ||||||||
| QN-AX | CO2/MeOH (60/40 v/v) + 30 mM base + 60 mM FA | 2.0 | UV @ 262 nm | ~10-11 | - | >5.0 | - | [3] |
| ZWIX(+) | H2O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | - | UV @ 262 nm | 0.38 | - | 2.11 | 1.63 | [7] |
| Macrocyclic Glycopeptide-Based | ||||||||
| CHIROBIOTIC T | 20 mM Ammonium Acetate, pH 4.1 / Methanol (60:40, v/v) | 1.0 | UV @ 220 nm | - | - | >1.5 | - | [4] |
| CHIROBIOTIC R | Reversed Phase or Polar Organic Mode | - | - | - | - | Baseline | - | [4] |
Note: "-" indicates data not available in the cited sources. Baseline resolution is indicated where specific values are not provided.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the chiral analysis of this compound using different types of CSPs.
Method 1: Polysaccharide-Based CSP (Lux Cellulose-1)
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (60:40, v/v)[5]
-
Flow Rate: 1.0 mL/min (Isocratic)[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: Ambient[1]
-
Detection: UV at 220 nm[1]
-
Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-Phe-OH sample in the mobile phase.
Method 2: Quinine-Based CSP (ZWIX(+))
-
Column: CHIRALPAK ZWIX(+)[7]
-
Mobile Phase: Water/Methanol (1/99, v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)[7]
-
Flow Rate: Not specified
-
Detection: UV at 262 nm[3]
Method 3: Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)
-
Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: 20 mM Ammonium Acetate, pH 4.1 / Methanol (60:40, A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 5 mg/mL in methanol
Workflow and Method Development
The process of analyzing the chiral purity of this compound by HPLC follows a standardized workflow, from sample preparation to data analysis. Method development often involves screening different columns and mobile phases to achieve optimal separation.
Figure 1. General workflow for the chiral purity analysis of this compound by HPLC.
The selection of an appropriate chiral separation method is a critical step in ensuring the quality of this compound and the subsequent peptide synthesis.
Figure 2. Logical workflow for chiral HPLC method development and selection.
Concluding Remarks
The chiral purity analysis of this compound can be effectively achieved using various HPLC methods, with polysaccharide-based CSPs being widely applicable for a range of Fmoc-amino acids.[1][2] The choice of the optimal method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and available instrumentation. The data and protocols presented in this guide serve as a valuable resource for developing and implementing robust and reliable analytical methods for ensuring the stereochemical integrity of this critical peptide synthesis reagent.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. hplc.eu [hplc.eu]
Fmoc-D-Phe-OH versus other Fmoc-protected D-amino acids.
An Objective Comparison of Fmoc-D-Phe-OH and Other Key Fmoc-Protected D-Amino Acids in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is paramount for successful peptide synthesis. D-amino acids are frequently incorporated into peptide therapeutics to enhance their stability against enzymatic degradation, improve receptor binding, and modulate biological activity. Among the toolkit of available reagents, Nα-Fmoc-protected D-amino acids are central to modern Solid-Phase Peptide Synthesis (SPPS).
This guide provides a detailed comparison of this compound against other commonly used Fmoc-protected D-amino acids. We will examine their chemical properties, discuss their relative performance in SPPS based on structural characteristics, and provide standardized experimental protocols and supporting data to inform your selection process.
Profile of this compound
This compound is the N-terminally protected form of the D-enantiomer of phenylalanine. Its bulky, aromatic side chain plays a significant role in the structure and interaction of the final peptide. It is a cornerstone reagent in the synthesis of peptides for pharmaceutical research, materials science, and biotechnology.[1] The Fmoc group provides a base-labile protecting strategy, allowing for mild deprotection conditions that preserve the integrity of sensitive peptide sequences and side-chain protecting groups.[2] This is a key advantage of the Fmoc/tBu strategy widely used in SPPS.[3]
Comparison of Physicochemical Properties
The choice of an amino acid can be influenced by its size, structure, and hydrophobicity. Below is a comparison of this compound with other representative Fmoc-D-amino acids: a small aliphatic (Alanine), two bulkier aliphatics (Leucine and Valine), and a large, complex indole-containing residue (Tryptophan).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Characteristic |
| This compound | C₂₄H₂₁NO₄ | 387.43 | Aromatic, Bulky, Hydrophobic |
| Fmoc-D-Ala-OH | C₁₈H₁₇NO₄ | 311.33[4][5] | Small, Aliphatic |
| Fmoc-D-Leu-OH | C₂₁H₂₃NO₄ | 353.41[6][7][8] | Aliphatic, Branched (γ-carbon), Hydrophobic |
| Fmoc-D-Val-OH | C₂₀H₂₁NO₄ | 339.39[9][10][11] | Aliphatic, Branched (β-carbon), Bulky, Hydrophobic |
| Fmoc-D-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.58[12][13] | Indole (B1671886), Very Bulky, Aromatic, Hydrophobic |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of amino acid incorporation during SPPS is critical, with the goal of achieving high coupling yields (typically >99%) at each step to ensure the purity of the final long peptide.[] The primary factor influencing the performance of different Fmoc-D-amino acids is the steric hindrance presented by their side chains.[15]
-
Fmoc-D-Ala-OH : With the smallest side chain (a methyl group), D-Alanine generally incorporates with high efficiency and minimal difficulty.
-
Fmoc-D-Leu-OH : Leucine's isobutyl side chain is larger but the branching occurs at the γ-carbon, making it less sterically demanding to couple than Valine.[16]
-
This compound : The benzyl (B1604629) side chain of Phenylalanine is bulky and hydrophobic. While generally well-incorporated, its size can sometimes slow coupling kinetics compared to smaller amino acids.
-
Fmoc-D-Val-OH : Valine is known to be a "difficult" amino acid to couple.[17] Its isopropyl side chain is branched at the β-carbon, directly adjacent to the peptide backbone, which creates significant steric hindrance that can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain.[18] This can lead to incomplete coupling, requiring longer reaction times, double coupling protocols, or the use of more potent activation reagents.[19]
-
Fmoc-D-Trp(Boc)-OH : Tryptophan has the largest side chain in this comparison. The indole ring requires its own protection (most commonly with a Boc group) to prevent side reactions during the acidic cleavage step.[2] Its sheer bulk can make coupling challenging, similar to other sterically hindered amino acids.
While direct comparative data on coupling efficiency is sequence-dependent, studies on "difficult sequences" show that the choice of coupling reagent (activator) has a profound impact on the final purity of peptides containing bulky D-amino acids. For example, in the synthesis of a peptide containing D-Phe, the activator COMU resulted in higher crude purity at shorter coupling times, while HCTU performed better with longer coupling times.[20] This highlights that challenges with sterically hindered residues like D-Phe or D-Val can often be overcome by optimizing the coupling protocol.[19][20]
Mandatory Visualizations
Here are diagrams illustrating the experimental workflow and logical relationships.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-D-Leu-OH ≥95.0% (TLC) | 114360-54-2 [sigmaaldrich.com]
- 8. Fmoc-D-Leu-OH Novabiochem 114360-54-2 [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
- 10. Fmoc- D -Val-OH = 98.0 HPLC 84624-17-9 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. Fmoc-D-Trp(Boc)-OH | 163619-04-3 | FF47371 | Biosynth [biosynth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 15. chempep.com [chempep.com]
- 16. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 17. advancedchemtech.com [advancedchemtech.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Spectroscopic Guide to Fmoc-D-Phe-OH and its Alternatives
In the landscape of peptide synthesis and drug development, the selection of an appropriate amino acid protecting group is a critical decision that influences reaction efficiency, yield, and purity. For the incorporation of D-phenylalanine, N-α-fluorenylmethyloxycarbonyl-D-phenylalanine (Fmoc-D-Phe-OH) is a widely utilized building block. This guide provides a detailed spectroscopic characterization of this compound and compares it with two common alternatives: tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) and benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe-OH). The data presented is intended to assist researchers in the unambiguous identification and quality assessment of these crucial reagents.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic characteristics of this compound, Boc-D-Phe-OH, and Cbz-D-Phe-OH, providing a basis for their differentiation and characterization.
| Spectroscopic Technique | This compound | Boc-D-Phe-OH | Cbz-D-Phe-OH |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 12.78 (s, 1H), 7.89 (d, J=7.5 Hz, 2H), 7.76 (d, J=7.5 Hz, 1H), 7.65 (t, J=7.0 Hz, 2H), 7.41 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 7.28-7.21 (m, 5H), 4.22-4.13 (m, 3H), 3.09 (dd, J=13.8, 4.0 Hz, 1H), 2.88 (dd, J=13.8, 10.2 Hz, 1H)[1][2] | δ ~7.3-7.1 (m, 5H), ~4.0 (m, 1H), ~2.9 (m, 2H), ~1.3 (s, 9H) | δ 7.67 (d, J=8.4 Hz, 1H), 7.32 (m, 10H), 4.98 (s, 2H), 4.19 (m, 1H), 2.97 (dd, J=13.7, 4.5 Hz, 1H), 2.84 (dd, J=13.7, 10.0 Hz, 1H)[3] |
| ¹³C NMR (DMSO-d6) | δ 173.3, 155.9, 143.7, 140.7, 138.0, 129.1, 128.1, 127.6, 127.0, 126.3, 125.2, 120.1, 65.6, 55.5, 46.6, 36.5[4] | δ ~174, ~155, ~138, ~129, ~128, ~126, ~78, ~56, ~38, ~28 | Not available |
| IR (KBr, cm⁻¹) | ~3431 (N-H), ~3300 (O-H), ~1700 (C=O, acid), ~1688 (C=O, carbamate), ~1537 (N-H bend)[4][5] | Not available | ~3300 (O-H), ~1700 (C=O) |
| Mass Spec. (ESI-MS) | m/z 388.15 [M+H]⁺, 410.1 [M+Na]⁺[4][6] | m/z 266.1 [M+H]⁺, 288.1 [M+Na]⁺[7] | m/z 300.1 [M+H]⁺, 322.1 [M+Na]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of N-protected amino acids. Instrument parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Place the KBr pellet or the ATR unit in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[8] A small amount of formic acid may be added to promote ionization in positive ion mode.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this class of compounds.[9] Acquire the mass spectrum in the appropriate mass range.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid.
Caption: Workflow for the spectroscopic characterization of protected amino acids.
References
- 1. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]
- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 3. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Phe-OH(35661-40-6) MS [m.chemicalbook.com]
- 7. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Fmoc-D-Phe-OH Incorporation: A Comparative Guide to Analytical Techniques
The successful incorporation of non-natural amino acids, such as Fmoc-D-Phe-OH, is a critical step in the synthesis of peptide-based therapeutics and research tools. The stereochemistry of amino acids profoundly influences the structure, and therefore the biological activity and stability, of a peptide.[1] Consequently, rigorous analytical validation is required to confirm the presence and enantiomeric purity of the D-amino acid in the final peptide sequence. This guide provides a comparative overview of key analytical methods for validating the incorporation of this compound, complete with experimental protocols and supporting data.
The primary challenge in this validation lies in distinguishing between diastereomers—peptides that differ only in the stereochemistry at a single amino acid residue. Since these isomers have the identical mass, specialized techniques are necessary for their separation and quantification.[2]
Comparison of Key Validation Methodologies
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the peptide, and the available instrumentation. The following table summarizes and compares the most common techniques employed for the validation of D-amino acid incorporation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of diastereomers with a chiral stationary phase (CSP), leading to different retention times.[3][4] | Direct separation and quantification of diastereomers.[5] High resolution and sensitivity. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | Gold standard for confirming enantiomeric purity of the final peptide product. |
| Amino Acid Analysis (AAA) with Chiral Derivatization and LC-MS | Peptide hydrolysis followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomeric derivatives that can be separated by standard RP-HPLC and detected by MS.[6] | Highly sensitive and provides quantitative data on the D/L ratio for each amino acid in the sequence.[7] | Indirect method; hydrolysis step can introduce racemization. Derivatization adds complexity to sample preparation. | Definitive confirmation of the presence and quantity of the D-amino acid after synthesis. |
| Enzymatic Digestion with LC-MS | Utilizes stereospecific enzymes (e.g., Aminopeptidase M) that are inhibited or slowed by the presence of a D-amino acid residue. The resulting peptide fragments are analyzed by LC-MS to pinpoint the location of the D-amino acid.[6][8] | Provides positional information of the D-amino acid within the sequence. Can be used in a non-targeted manner to screen for D-amino acids.[6] | Susceptible to false positives if the sequence contains other enzyme-resistant residues (e.g., Proline).[8] Digestion may be incomplete. | Orthogonal method to confirm the location of D-amino acid incorporation, often used in conjunction with other techniques. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the peptide in the mass spectrometer. While diastereomers have the same mass, their fragmentation patterns can sometimes differ, allowing for differentiation.[8] | Provides structural information. Can be coupled with liquid chromatography for high-throughput analysis. | Fragmentation patterns of diastereomers are often very similar, making differentiation difficult and unreliable.[6] Not a standalone validation method for this purpose. | Primarily used for sequence confirmation; differentiation of diastereomers is a specialized application. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable validation. Below are representative protocols for the primary validation techniques.
Chiral HPLC for Diastereomer Separation
Objective: To separate and quantify the target peptide containing this compound from its corresponding L-Phe diastereomer.
Methodology:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is often effective for peptide diastereomer separations.[4][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A shallow gradient of Mobile Phase B is typically used to achieve optimal separation. For example, 20-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[5]
-
Column Temperature: Ambient or controlled (e.g., 25°C), as temperature can influence chiral separations.[5]
-
Detection: UV absorbance at 220 nm.[5]
-
Sample Preparation: Dissolve the synthesized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. A standard of the corresponding peptide containing L-Phe would be required for peak identification.[5]
Amino Acid Analysis with Marfey's Reagent
Objective: To determine the enantiomeric ratio of phenylalanine in the synthesized peptide after hydrolysis.
Methodology:
-
Peptide Hydrolysis:
-
Place the dried peptide sample (approx. 10-50 µg) in a hydrolysis tube.
-
Add 200 µL of 6N HCl containing 1% phenol. To distinguish from spontaneous racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used, which results in a +1 Dalton mass shift for any newly formed D-amino acids.[6]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):
-
Re-dissolve the hydrolyzed amino acid mixture in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the sample to dryness and reconstitute in 500 µL of the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 10-50% B over 20 minutes).
-
MS Detection: Use a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the derivatized D-Phe and L-Phe.
-
Enzymatic Digestion using Aminopeptidase M
Objective: To confirm the position of the D-Phe residue by observing resistance to enzymatic cleavage.
Methodology:
-
Enzyme Digestion:
-
Dissolve the peptide in a suitable buffer for Aminopeptidase M (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add Aminopeptidase M to the peptide solution at an enzyme-to-substrate ratio of approximately 1:100 (w/w).
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours) to monitor the digestion progress.
-
Quench the reaction in the aliquots by adding an equal volume of 1% formic acid.
-
-
LC-MS Analysis:
-
Analyze the quenched aliquots by LC-MS using a standard reversed-phase method.
-
Monitor the disappearance of the full-length peptide and the appearance of truncated peptide fragments.
-
The presence of a D-amino acid will halt or significantly slow the enzyme's processive N-terminal cleavage.[8] The mass of the resistant peptide fragment can be used to identify the location of the D-Phe residue.
-
Visualizing the Validation Workflow
Diagrams are provided to illustrate the workflow of the key validation methods.
Caption: Workflow for validating this compound incorporation.
References
- 1. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for analysis of isomeric peptides [diva-portal.org]
- 3. posters.unh.edu [posters.unh.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Coupling Reagents for Fmoc-D-Phe-OH Incorporation
For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure incorporation of amino acids is paramount in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical determinant of success, directly impacting reaction kinetics, yield, and the prevention of side reactions, most notably racemization. This guide provides a comparative analysis of commonly employed coupling reagents for the incorporation of Fmoc-D-Phe-OH, a frequently used non-canonical amino acid.
The selection of an appropriate coupling reagent for this compound, a hydrophobic amino acid, is crucial for efficient peptide bond formation while minimizing the risk of epimerization at the chiral center. This guide presents a summary of expected performance data for several classes of coupling reagents, detailed experimental protocols for their comparative evaluation, and a visual representation of the experimental workflow.
Comparative Performance of Coupling Reagents
| Coupling Reagent Class | Reagent | Expected Purity/Yield | Relative Racemization | Key Advantages & Disadvantages |
| Uronium/Aminium Salts | HATU | Very High (>99%) | Very Low | Highly reactive, fast coupling times, suitable for sterically hindered couplings.[1][2] Higher cost. |
| HCTU | High (98-99.5%) | Low | More cost-effective than HATU with comparable efficiency.[3] | |
| HBTU | High (98-99.5%) | Low to Moderate | A widely used and cost-effective reagent, though generally less reactive than HATU.[4] | |
| Phosphonium (B103445) Salts | PyBOP | High (98-99%) | Low | Does not form guanidinium (B1211019) byproducts.[5] Byproducts can be challenging to remove in solution-phase synthesis. |
| Carbodiimides | DIC/HOBt | Good to High (95-98%) | Low to Moderate | Cost-effective and low risk of guanidinylation. Slower reaction rates compared to onium salts.[6] |
Experimental Protocols
To empirically determine the most effective coupling reagent for this compound in a specific application, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative study.
General Materials
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Coupling Reagents: HATU, HCTU, HBTU, PyBOP, DIC
-
Additives: HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solutions: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether for precipitation
-
Analytical equipment: HPLC, Mass Spectrometer
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative study of coupling reagents.
Step-by-Step Protocol
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in separate reaction vessels for each coupling reagent to be tested.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.[5]
-
-
Amino Acid Activation and Coupling (Perform in parallel for each reagent):
-
For HATU, HCTU, HBTU, and PyBOP: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and for PyBOP, an additive like HOBt (3 eq.), in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
For DIC/HOBt: Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the respective resin-containing reaction vessels. For the DIC/HOBt reaction, add DIC (3 eq.) to the vessel.
-
Agitate the reaction mixtures at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
After the coupling reaction, wash the resin in each vessel extensively with DMF and then DCM to remove excess reagents and byproducts.
-
-
Chain Elongation (Optional):
-
For a more comprehensive study, a short peptide can be synthesized to better assess purity and racemization. A common model is the synthesis of a tripeptide, for example, by coupling Fmoc-Gly-OH after the incorporation of this compound.
-
-
Cleavage and Deprotection:
-
After the final coupling and a final Fmoc deprotection, wash the peptide-resins with DCM and dry under vacuum.
-
Treat each resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptides in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze each sample by reverse-phase HPLC to determine the purity and yield.
-
Use mass spectrometry to confirm the identity of the desired peptide and to detect any side products.
-
For racemization analysis, chiral HPLC or GC-MS of the hydrolyzed peptide may be required.
-
Signaling Pathways and Mechanisms
The fundamental process of amide bond formation in SPPS involves the activation of the carboxylic acid of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.
General Mechanism of Peptide Bond Formation
Caption: General mechanism of coupling reagent-mediated peptide bond formation.
Different classes of coupling reagents achieve this activation through distinct intermediates. Uronium/aminium and phosphonium salts typically form highly reactive OAt- or OBt-esters, while carbodiimides form an O-acylisourea intermediate that can then react with an additive like HOBt. The reactivity of these intermediates directly influences the speed and efficiency of the coupling reaction.
Conclusion
The choice of coupling reagent for the incorporation of this compound is a critical parameter in SPPS that must be carefully considered. While uronium/aminium reagents like HATU and HCTU generally offer the highest reactivity and yields with minimal racemization, phosphonium salts such as PyBOP and carbodiimide-based methods like DIC/HOBt provide effective and often more economical alternatives. For demanding syntheses where the highest purity is required, the superior performance of HATU may justify its higher cost. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints. The provided experimental protocol allows for a systematic evaluation to determine the most suitable reagent for your specific research needs.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
L-Phe vs. D-Phe Peptides: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. One common strategy is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the stability of peptides containing L-phenylalanine (L-Phe) versus D-phenylalanine (D-Phe), supported by experimental data and detailed protocols.
The primary advantage of incorporating D-amino acids, such as D-Phe, into peptide sequences is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide and protein breakdown, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer half-life in biological fluids.[1]
Data Presentation: Stability Comparison
The following tables summarize the enhanced stability observed when L-amino acids are replaced with D-amino acids in a peptide sequence.
| Peptide Variant | Incubation Time with Serum | Remaining Intact Peptide (%) |
| L-amino acid peptide (RDP215) | 24 hours | ~50% |
| D-amino acid peptide (9D-RDP215) | 24 hours | >95% |
Table 1: Comparative stability of an L-amino acid peptide versus its D-amino acid counterpart in the presence of serum, as determined by SDS-PAGE analysis. The D-amino acid variant shows significantly higher resistance to degradation.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines the steps to assess the stability of a peptide in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Peptide stock solution (10 mM in DMSO)
-
Human plasma
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Low-bind microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dilute the 10 mM peptide stock solution in a 1:1 (v/v) mixture of human plasma and DPBS to a final concentration of 10 µM in low-bind tubes.
-
Incubation: Incubate the samples at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: To stop the enzymatic degradation, add twice the volume of a 1:1 (v/v) solution of ACN/EtOH to the collected aliquots.
-
Centrifugation: Incubate the samples at -20°C overnight to allow for complete protein precipitation. Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using an RP-HPLC system equipped with a C18 column.
-
Data Analysis: The percentage of the remaining intact peptide at each time point is determined by integrating the peak area of the peptide in the chromatogram and comparing it to the peak area at time zero. The half-life (t½) of the peptide can then be calculated from these values.
Protocol 2: In Vitro Peptide Stability Assay with α-Chymotrypsin
This protocol describes how to evaluate the stability of a peptide against a specific protease, α-chymotrypsin.
Materials:
-
Peptide solution
-
α-Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Reaction quenching solution (e.g., 10% TFA)
-
Incubator (37°C)
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the peptide solution to the Tris buffer.
-
Enzyme Addition: Initiate the reaction by adding the α-chymotrypsin stock solution to the reaction mixture. The final enzyme-to-substrate ratio should be optimized for the specific peptide but a common starting point is 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at different time intervals.
-
Reaction Termination: Stop the reaction in the collected aliquots by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the amount of undigested peptide remaining.
-
Data Interpretation: Calculate the rate of degradation and the peptide's half-life in the presence of α-chymotrypsin.
Mandatory Visualization
Below are diagrams illustrating a relevant experimental workflow and a key signaling pathway.
References
A Comparative Guide to Deprotection Cocktails for Fmoc-D-Phe-OH in Peptide Synthesis
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the efficient and stereochemically pure incorporation of D-amino acids is of paramount importance. The selection of the appropriate deprotection cocktail for the fluorenylmethyloxycarbonyl (Fmoc) group on D-phenylalanine (Fmoc-D-Phe-OH) is a critical step that directly impacts the yield, purity, and chiral integrity of the final peptide. This guide provides an objective comparison of commonly used deprotection cocktails, supported by experimental data, to aid in the selection of the most suitable method.
Performance Comparison of Deprotection Cocktails
The standard and most widely used deprotection reagent is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). However, several alternatives have been developed to address challenges such as incomplete deprotection in "difficult" sequences, aggregation, and potential side reactions. This section compares the performance of key deprotection cocktails based on available experimental data. While specific kinetic data for this compound is limited in publicly available literature, data from structurally similar amino acids like Fmoc-L-Valine can provide valuable insights into the relative efficiency of these reagents.
| Deprotection Cocktail | Deprotection Half-Life (t½) for Fmoc-Val-OH (seconds) | Key Advantages | Potential Disadvantages |
| 20% Piperidine in DMF | 7 | Well-established, reliable, and effective for most sequences. | Can be slow for sterically hindered amino acids; potential for side reactions like aspartimide formation. |
| 5% Piperazine (B1678402) + 2% DBU in DMF | < 60 | Significantly faster than piperidine, reduces deletion sequences from incomplete deprotection.[1][2] | DBU is a strong, non-nucleophilic base and requires a scavenger like piperazine to trap the dibenzofulvene byproduct.[1] |
| 20% 4-Methylpiperidine (B120128) (4MP) in DMF | Similar to Piperidine | Comparable efficiency to piperidine with potential advantages in handling and reduced toxicity. | Less commonly used than piperidine, may require optimization for specific sequences. |
| 10% Piperazine in 9:1 DMF/Ethanol | 21 | A safer alternative to piperidine. | Slower deprotection kinetics compared to piperidine at the same concentration. |
Table 1: Comparison of Deprotection Cocktail Performance. The deprotection half-life for Fmoc-Val-OH is used as a proxy to compare the relative efficiency of the cocktails. Data sourced from Ralhan et al., 2015.
Minimizing Racemization of D-Phenylalanine
A primary concern when working with D-amino acids is the risk of racemization (epimerization) during the iterative cycles of solid-phase peptide synthesis (SPPS). While the coupling step is often the main contributor to racemization, the basic conditions of the deprotection step can also play a role, especially with prolonged exposure.
Studies on model peptides have shown that the choice of deprotection cocktail can influence the extent of epimerization. For instance, prolonged exposure of a model tripeptide to both 20% piperidine and a 5% piperazine + 2% DBU mixture resulted in low levels of epimerization (1.6% and 1.9% respectively).[3] The addition of 1% formic acid to the piperazine/DBU mixture was found to virtually eliminate this epimerization.[3]
Key takeaway: For sensitive sequences containing D-amino acids, minimizing the deprotection time and considering additives like formic acid to modulate the basicity of the cocktail can be effective strategies to preserve chiral integrity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are the protocols for the deprotection cocktails discussed.
Protocol 1: Standard Deprotection with 20% Piperidine in DMF
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.
-
Second Deprotection (Optional but Recommended): Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Rapid Deprotection with 5% Piperazine and 2% DBU in DMF
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Deprotection: Drain the DMF and add the piperazine/DBU solution to the resin. Agitate for 1-2 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation (Optional): Perform a Kaiser test.
Protocol 3: Deprotection with 20% 4-Methylpiperidine in DMF
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% 4-methylpiperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.
-
Second Deprotection (Optional): Repeat the deprotection step with fresh reagent.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation (Optional): Perform a Kaiser test.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for benchmarking different Fmoc deprotection cocktails.
Caption: Workflow for comparing Fmoc deprotection cocktails.
Conclusion
The choice of an optimal deprotection cocktail for this compound depends on the specific requirements of the synthesis.
-
20% Piperidine in DMF remains the reliable standard for routine synthesis.
-
For challenging sequences prone to aggregation or incomplete deprotection, a faster cocktail such as 5% Piperazine + 2% DBU in DMF offers a significant advantage.[1][2]
-
To minimize the risk of racemization, especially in long syntheses or with base-sensitive sequences, reaction times should be kept to a minimum, and the use of additives like formic acid with stronger basic cocktails can be beneficial.[3]
Researchers should consider these factors and the supporting data to make an informed decision that best suits their synthetic strategy, ultimately leading to higher purity and yield of the target peptide.
References
Efficacy of Scavengers in the Cleavage of D-Phenylalanine Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is critical for obtaining a high-purity final product. The presence of sensitive amino acids, such as D-Phenylalanine (D-Phe), necessitates the use of scavengers to prevent side reactions initiated by reactive carbocations generated during the cleavage process. This guide provides a comparative analysis of commonly used scavengers, supported by experimental data, to facilitate the selection of an optimal cleavage strategy for D-Phe containing peptides.
During the trifluoroacetic acid (TFA)-mediated cleavage of peptides from the solid support and the removal of side-chain protecting groups, highly reactive cationic species are liberated. These electrophiles can attack electron-rich amino acid residues, leading to undesired modifications and challenging purification processes. D-Phenylalanine, while not as susceptible to side reactions as tryptophan or cysteine, can still be a target for alkylation, leading to impurities. The choice of scavenger is therefore crucial to mitigate these risks and ensure high yield and purity of the target peptide.
Comparison of Common Scavenger Cocktails
The selection of a scavenger or a "cocktail" of scavengers is dependent on the overall composition of the peptide. Below is a table summarizing common scavengers and their general applications in peptide cleavage. While direct quantitative comparisons for D-Phe containing peptides are not extensively documented in publicly available literature, the following information, based on general principles of peptide chemistry and scavenger function, can guide the formulation of an effective cleavage cocktail.
| Scavenger Cocktail Components | Typical Concentration (v/v %) in TFA | Primary Function & Suitability for D-Phe Peptides | Potential Side Reactions/Considerations |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective scavenger of carbocations, particularly trityl cations. It is a good general-purpose scavenger and is recommended for peptides containing D-Phe, especially when other sensitive residues like Trp or Cys are present. | Can reduce tryptophan residues if present. |
| Water (H₂O) | 2.5 - 5% | Suppresses t-butylation of tryptophan and other sensitive residues. Its inclusion is generally beneficial for overall cleavage efficiency. | Essential for hydrolyzing the peptide from the resin. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong reducing agent that is particularly effective in preventing the oxidation of cysteine and methionine residues. It also aids in scavenging trityl groups. While not directly targeting D-Phe, its presence is crucial if the peptide contains Cys or Met. | Possesses a strong, unpleasant odor. Can lead to side products with certain protecting groups. |
| Dithiothreitol (DTT) | 2.5% (w/v) | A solid, less odorous alternative to EDT for preventing oxidation of cysteine. | May not be as effective as EDT in all cases. |
| Thioanisole | 2.5 - 5% | Assists in the removal of Arg(Pmc/Pbf) protecting groups and acts as a carbocation scavenger. | Can cause S-alkylation of methionine. |
| Phenol | 2.5 - 5% | A scavenger for various carbocations. | Can be difficult to remove during work-up. |
Experimental Protocols
A well-defined experimental protocol is essential for reproducible and high-quality peptide cleavage. The following is a general protocol for the cleavage of a D-Phe containing peptide from a solid support using a standard scavenger cocktail.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the desired scavengers with TFA. A common starting cocktail for a D-Phe containing peptide without other highly sensitive residues is 95% TFA, 2.5% TIS, and 2.5% H₂O .
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (e.g., 2 mL for 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: After the incubation period, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to determine purity and confirm the identity of the product.
Workflow for Scavenger Selection and Peptide Cleavage
The following diagram illustrates the logical workflow for selecting an appropriate scavenger cocktail and performing the cleavage of a D-Phe containing peptide.
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Fmoc-D-Phe-OH. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine) is a common reagent in peptide synthesis. While not classified as acutely toxic, it is considered a hazardous substance that can cause skin and eye irritation, as well as respiratory tract irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure regulatory compliance.
Hazard and Safety Information
Before handling this compound, it is essential to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2)[1] | Impervious gloves (e.g., nitrile), lab coat, and appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2)[1] | Tight-sealing safety goggles or face shield.[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask) should be used if dust formation is likely or if irritation is experienced.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealed container.
-
The container should be suitable for solid chemical waste and kept closed when not in use.[1][3]
-
Sweep up any spills using appropriate tools (e.g., a brush and dustpan) and place the collected material into the designated waste container.[1][3] Avoid generating dust during this process.[1][2][3]
-
-
Contaminated Materials:
-
Dispose of any materials that have come into direct contact with this compound, such as weigh boats, contaminated gloves, and wipes, as hazardous waste.
-
Place these items in a separate, clearly labeled container for contaminated solid waste.
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[3]
-
2. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials like strong oxidizing agents, acids, and bases.[1][3]
3. Disposal Arrangements:
-
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national environmental regulations.[2]
-
It is recommended to engage a licensed and qualified hazardous waste disposal company to handle the final disposal of the material.[3]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
4. Accidental Release Measures:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing the appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[1][3]
-
Avoid actions that could create dust.
-
Prevent the spilled material from entering drains or waterways.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Fmoc-D-Phe-OH
Essential safety protocols and logistical plans for the handling and disposal of Fmoc-D-Phe-OH are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides direct, procedural instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the lab. Adherence to these guidelines is paramount when working with this compound.
This compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine) is a key reagent in solid-phase peptide synthesis. While instrumental in scientific advancement, it presents hazards that necessitate careful handling. The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[1] Therefore, a comprehensive understanding and implementation of safety measures are non-negotiable.
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transfer (Solid) | Tight-sealing safety goggles | Nitrile gloves | Lab coat | N95 (or equivalent) dust mask |
| Preparing Solutions | Tight-sealing safety goggles and face shield | Nitrile gloves | Lab coat | Use in a chemical fume hood |
| Running Reactions | Tight-sealing safety goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood |
| Spill Cleanup (Solid) | Tight-sealing safety goggles | Heavy-duty nitrile gloves | Lab coat | N95 (or equivalent) dust mask |
| Waste Disposal | Tight-sealing safety goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood |
Operational Plan: From Receipt to Disposal
Following a systematic workflow is essential for minimizing risk. This section provides step-by-step guidance for the safe handling of this compound.
Caption: Workflow for safely handling this compound from preparation to disposal.
Experimental Protocols
1. Preparation and Weighing of Solid this compound
-
Step 1: Don PPE. Before handling, put on a lab coat, tight-sealing safety goggles, and nitrile gloves.[2][3]
-
Step 2: Prepare Work Area. All handling of solid this compound must be performed in a certified chemical fume hood to minimize inhalation risk.[1]
-
Step 3: Don Respiratory Protection. When weighing the powder, wear a NIOSH-approved N95 respirator to prevent inhalation of dust particles.[1]
-
Step 4: Weigh the Compound. Carefully weigh the desired amount of the compound. Use a spatula and avoid generating dust.[1][4] Close the container tightly immediately after use.
-
Step 5: Clean Up. After weighing, gently wipe down the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
2. Solution Preparation
-
Step 1: Continue in Fume Hood. All solution preparation should be conducted within the chemical fume hood.
-
Step 2: Add Solvent. Slowly add the specified solvent to the vessel containing the pre-weighed this compound. Common solvents like Dimethylformamide (DMF) should also be handled with care.[5]
-
Step 3: Dissolve. Mix or stir the solution until the solid is fully dissolved. Keep the container covered to the extent possible to minimize vapors.
Emergency and Disposal Plans
Spill Management In the event of a spill, prompt and correct action is crucial.
-
Step 1: Alert Personnel. Immediately notify others in the vicinity.
-
Step 2: Evacuate if Necessary. For large or unmanageable spills, evacuate the area.
-
Step 3: Don Additional PPE. Before cleaning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves.[2]
-
Step 4: Contain and Clean. For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste.[1][4][6] Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite), then sweep the absorbed material into the hazardous waste container.
-
Step 5: Decontaminate. Clean the spill area with an appropriate solvent and wash with soap and water.
-
Step 6: Environmental Precaution. Do not allow the spilled material or cleaning runoff to enter drains.[4][6][7]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. If skin irritation persists, call a physician.[1][4][7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[4][7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][4]
Disposal Plan Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE (gloves, wipes), and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Licensed Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[6] It is the responsibility of the waste generator to ensure compliance with all applicable regional, national, and local regulations.[7]
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before being disposed of according to institutional guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. genscript.com [genscript.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
